molecular formula C7H5ClF3NO B1412170 (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol CAS No. 1227578-86-0

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1412170
CAS No.: 1227578-86-0
M. Wt: 211.57 g/mol
InChI Key: OXTSWXQKZWKMLR-UHFFFAOYSA-N
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Description

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSWXQKZWKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol CAS 1227598-69-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227598-69-7 Document Type: Technical Guide & Synthetic Architecture Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Value

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a high-value heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its utility in drug discovery stems from three synergistic structural features:

  • The 3-Trifluoromethyl (

    
    ) Group:  Provides metabolic blocking against oxidative metabolism at the C3 position and modulates the pKa of the pyridine nitrogen, reducing basicity and potential hERG liability.
    
  • The 2-Chloro Handle: An activated leaving group positioned ortho to the ring nitrogen, enabling facile SNAr diversifications.

  • The 4-Hydroxymethyl Anchor: A versatile synthetic handle allowing for oxidation (to aldehydes/acids), conversion to electrophiles (halides/mesylates), or direct etherification.

This guide outlines the physicochemical profile, validated synthetic routes, and downstream reactivity logic for researchers utilizing this scaffold in kinase inhibitor and agrochemical design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData / Descriptor
IUPAC Name This compound
CAS Number 1227598-69-7
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
Precursor CAS 1227587-24-7 (2-Chloro-3-(trifluoromethyl)isonicotinic acid)
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Synthetic Architecture (Upstream)

The most robust route to CAS 1227598-69-7 is the chemoselective reduction of its carboxylic acid precursor. Direct lithiation strategies of the pyridine ring are possible but often suffer from regioselectivity issues between the C4 and C6 positions.

Primary Route: Activation & Reduction of Isonicotinic Acid

Rationale: Direct reduction of carboxylic acids with Borane-THF is effective but can be hazardous on scale. A "Mixed Anhydride" reduction offers a safer, scalable alternative that avoids handling pyrophoric boranes and minimizes over-reduction of the C2-Chlorine.

Protocol: Mixed Anhydride Reduction

  • Activation: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous THF under N2. Cool to 0°C.

  • Base/Electrophile: Add N-methylmorpholine (NMM, 1.1 equiv) followed by dropwise addition of Ethyl Chloroformate (1.1 equiv). Stir for 30-60 min to form the mixed anhydride intermediate (visible as a white precipitate of NMM·HCl).

  • Reduction: Filter off the salt (optional but cleaner) or proceed directly. Cool the filtrate to -10°C. Add Sodium Borohydride (NaBH4, 2.5 equiv) in one portion, followed by the slow addition of Methanol (co-solvent) to generate the active reducing species in situ.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the carbonyl stretch (~1700 cm-1) and appearance of the broad O-H stretch (~3300 cm-1).

  • 1H NMR: Appearance of the benzylic methylene doublet/singlet at ~4.7 ppm.

Visualization: Synthesis Workflow

Synthesis cluster_check Validation Acid Precursor Acid (CAS 1227587-24-7) Anhydride Mixed Anhydride Intermediate Acid->Anhydride EtOCOCl, NMM THF, 0°C Target Target Alcohol (CAS 1227598-69-7) Anhydride->Target NaBH4, MeOH -10°C to RT Check Check: NMR (CH2 peak @ ~4.7ppm) Target->Check

Figure 1: Chemoselective reduction pathway via mixed anhydride activation.

Reactivity & Functionalization (Downstream)[1][2]

This scaffold acts as a "divergent hub." The chemical orthogonality between the C2-Chlorine and C4-Alcohol allows for sequential functionalization without protecting groups.

Pathway A: SNAr Displacement (C2 Reactivity)

The 2-position is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-CF3 group.

  • Reaction: Displacement with amines, thiols, or alkoxides.

  • Conditions: DIPEA/NMP at 80-100°C (for amines); NaH/THF (for alkoxides).

  • Note: The C4-alcohol does not typically interfere if the nucleophile is an amine. If using strong bases (NaH), the alkoxide at C4 will form first but is reversible/non-nucleophilic towards the ring compared to the external nucleophile.

Pathway B: Alcohol Activation (C4 Reactivity)

The hydroxymethyl group is a handle for chain extension or coupling.

  • Oxidation: Swern or Dess-Martin Periodinane yields the aldehyde (highly reactive).

  • Halogenation: SOCl2 or PBr3 converts the -OH to -Cl or -Br.

    • Critical Warning: The resulting benzyl-like halide is highly reactive and can cause skin sensitization.

  • Etherification: Mitsunobu reaction with phenols/heterocycles.

Visualization: Divergent Reactivity

Reactivity Core (2-Chloro-3-(trifluoromethyl) pyridin-4-yl)methanol Aldehyde Aldehyde (Oxidation) Core->Aldehyde Dess-Martin or Swern Halide Alkyl Halide (Alkylation Handle) Core->Halide SOCl2 or PBr3 Amino 2-Amino Derivative (S_NAr Product) Core->Amino R-NH2, DIPEA Heat

Figure 2: Divergent functionalization pathways from the central scaffold.[3]

Handling, Stability & Safety
  • Stability: The CF3 group imparts significant stability to the ring system. However, the compound should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the primary alcohol.

  • HF Generation: In the event of thermal decomposition or combustion, this compound will release Hydrogen Fluoride (HF). Standard fume hood protocols are mandatory.

  • Solubility: Dissolve in DMSO for biological assays. Avoid protic solvents if using as an electrophile (as the alkyl halide derivative).

References
  • PubChem Compound Summary. "2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor)." National Center for Biotechnology Information. Accessed via PubChem. Link

  • Sigma-Aldrich. "2-Chloro-3-(trifluoromethyl)isonicotinic acid Product Datasheet." Merck KGaA. Link

  • Schlosser, M. "The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity." European Journal of Organic Chemistry, 2004. (General reference for CF3-pyridine lithiation/reactivity patterns). Link

  • Cottet, F., & Schlosser, M. "Three Chloro(trifluoromethyl)pyridines: Model Compounds for Regioselective Functionalization." European Journal of Organic Chemistry, 2002. Link

Sources

Structure and Molecular Weight of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol , a critical heterocyclic building block in modern medicinal chemistry.[1] We examine its structural properties, molecular weight characteristics, and synthetic pathways, focusing on its role as a scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1] The guide details the physicochemical profile, validates the structure through spectroscopic predictions, and outlines robust experimental protocols for its synthesis and characterization.[1]

Introduction: The Strategic Value of Trifluoromethylpyridines

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs.[1] The introduction of a trifluoromethyl (-CF3) group at the C3 position, combined with a reactive chloro (-Cl) substituent at C2 and a functionalizable hydroxymethyl (-CH2OH) group at C4, creates a unique electronic and steric environment.[1]

2-Chloro-3-(trifluoromethyl)pyridin-4-methanol (hereafter referred to as CTPM ) serves as a versatile intermediate.[1] The electron-withdrawing nature of the -CF3 and -Cl groups activates the pyridine ring for nucleophilic aromatic substitution (


) at the C2 position, while the C4-methanol moiety offers a handle for further derivatization (oxidation, etherification, or amination).[1] This duality allows medicinal chemists to rapidly generate diverse libraries of bioactive compounds.[1]

Physicochemical Profile

The molecular weight and structural parameters of CTPM are defined by the specific isotopic contributions of its constituent atoms.[1] The presence of chlorine (Cl) introduces a distinct isotopic pattern essential for mass spectrometric identification.[1]

Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Molecular Formula C

H

ClF

NO
Molecular Weight (Average) 211.57 g/mol Based on standard atomic weights.[1][2]
Monoisotopic Mass 210.998 g/mol Essential for High-Resolution MS (HRMS).[1]
Precursor CAS 1227587-24-7 Refers to the corresponding carboxylic acid.[1][2][3]
Physical State Solid / Crystalline PowderPredicted based on similar analogs.[1]
Solubility Soluble in MeOH, DMSO, DCMLipophilic due to -CF3 group.[1]
pKa (Predicted) ~12.5 (Alcohol), ~0.5 (Pyridine N)Reduced basicity due to EWGs (-CF3, -Cl).[1]
Structural Analysis

The structure of CTPM is characterized by a highly substituted pyridine ring.[1]

  • C2-Chloro : Provides a site for

    
     reactions, allowing the introduction of amines or alkoxides.[1]
    
  • C3-Trifluoromethyl : A strong electron-withdrawing group (EWG) that decreases the basicity of the pyridine nitrogen, increases metabolic stability, and enhances lipophilicity (LogP).[1]

  • C4-Hydroxymethyl : A primary alcohol that acts as a versatile chemical handle.[1]

Structural Characterization & Validation

Validating the identity of CTPM requires a multi-modal approach combining NMR and Mass Spectrometry.[1]

Theoretical Spectroscopic Signatures
  • 
    H-NMR (400 MHz, DMSO-d
    
    
    
    )
    :
    • Pyridine Ring : Two aromatic protons at positions C5 and C6.[1] The C5-H is expected to appear as a doublet around

      
       7.6–7.8 ppm, and C6-H as a doublet around 
      
      
      
      8.4–8.6 ppm (
      
      
      Hz).[1]
    • Hydroxymethyl : A doublet (CH

      
      ) around 
      
      
      
      4.6–4.8 ppm and a triplet (OH) around
      
      
      5.4–5.6 ppm (exchangeable).[1]
  • 
    F-NMR : A single singlet around 
    
    
    
    -60 to -65 ppm, characteristic of the Ar-CF
    
    
    group.[1]
  • Mass Spectrometry (ESI+) :

    • [M+H]

      
       : 212.0 Da (calculated).[1]
      
    • Isotope Pattern : A characteristic 3:1 ratio for the M and M+2 peaks due to the

      
      Cl/
      
      
      
      Cl isotopes.[1]
Diagram 1: Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure of synthesized CTPM.

ValidationWorkflow Sample Crude Product LCMS LC-MS Analysis (m/z 212/214) Sample->LCMS Initial Check Purification Flash Chromatography (Hex/EtOAc) LCMS->Purification Confirm Mass NMR_H 1H-NMR (Aromatic Region) Purification->NMR_H Pure Fraction NMR_F 19F-NMR (CF3 Signal) Purification->NMR_F Confirmed Validated Structure (CTPM) NMR_H->Confirmed Integration Match NMR_F->Confirmed Single Peak

Caption: Step-by-step workflow for the analytical validation of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol.

Synthesis & Reaction Pathways[1][4][5][6]

The most reliable synthesis of CTPM involves the reduction of its commercially available carboxylic acid precursor, 2-chloro-3-(trifluoromethyl)isonicotinic acid (CAS 1227587-24-7) .[1]

Synthetic Protocol: Selective Reduction

Objective : Convert the C4-carboxylic acid to the C4-primary alcohol without affecting the C2-chloro or C3-trifluoromethyl groups.[1]

Reagents :

  • Borane-Tetrahydrofuran complex (BH

    
    [1]·THF) or Isobutyl chloroformate / NaBH
    
    
    
    (Mixed Anhydride method).[1]
  • Solvent: Anhydrous THF.

Step-by-Step Methodology :

  • Activation : Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous THF under N

    
     atmosphere. Cool to 0°C.[1]
    
  • Reduction : Slowly add BH

    
    ·THF (1.0 M in THF, 2.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.[1]
    
  • Reflux : Allow the mixture to warm to room temperature, then reflux for 2–4 hours to ensure completion. Monitor by TLC (disappearance of acid).[1]

  • Quenching : Cool to 0°C and carefully quench with MeOH (excess) to destroy unreacted borane.

  • Workup : Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification : Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Diagram 2: Synthesis and Reactivity Map

This diagram outlines the synthesis of CTPM and its potential downstream transformations.[1]

SynthesisMap Precursor 2-Chloro-3-(trifluoromethyl) isonicotinic acid (CAS 1227587-24-7) Reagent Reduction (BH3·THF or LiAlH4) Precursor->Reagent Target 2-Chloro-3-(trifluoromethyl) pyridin-4-methanol (CTPM) Reagent->Target Yield >85% Deriv1 S_NAr at C2 (Amines/Alkoxides) Target->Deriv1 Nucleophilic Attack Deriv2 Oxidation at C4 (Aldehyde/Acid) Target->Deriv2 MnO2 / Dess-Martin Deriv3 Halogenation at C4 (Alkyl Halide) Target->Deriv3 SOCl2 / PBr3

Caption: Synthetic pathway from the isonicotinic acid precursor to CTPM and subsequent divergent synthesis options.

Applications in Drug Development[1][5][7][8]

CTPM is not merely an intermediate; it is a strategic scaffold design element.[1]

Bioisosterism and Lipophilicity

The trifluoromethyl group is a bioisostere for the isopropyl group but with significantly different electronic properties.[1]

  • Metabolic Stability : The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), blocking metabolic oxidation at the C3 position.[1]

  • Lipophilicity : The presence of -CF

    
     and -Cl increases the LogP, improving membrane permeability for CNS-targeted drugs.[1]
    
  • Binding Affinity : The electron-deficient pyridine ring can engage in

    
    -
    
    
    
    stacking interactions with aromatic residues in protein binding pockets.[1]
Case Study Utility

In kinase inhibitor design, the 2-chloro group can be displaced by an aniline or amine to form the hinge-binding motif, while the 4-hydroxymethyl group extends into the solvent-exposed region, allowing for solubilizing modifications (e.g., ether linkage to a morpholine ring).

Safety and Handling

As a halogenated pyridine derivative, CTPM requires specific safety protocols.[1]

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]

  • Handling :

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Avoid contact with strong oxidizing agents and strong bases.[1]

  • Storage : Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or slow oxidation.[1]

References

  • PubChem . 2-Chloro-3-(trifluoromethyl)pyridine (Related Structure). National Library of Medicine.[1] Available at: [Link][1]

Sources

2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual and safety dossier for 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine (also known as [2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol).

Notice: As this specific isomer is a specialized research intermediate often absent from standard commodity databases, this guide synthesizes safety and reactivity data from its closest structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)isonicotinic acid) and standard Structure-Activity Relationship (SAR) protocols for fluorinated pyridines.

PART 1: CHEMICAL IDENTITY & PHYSIOCHEMICAL PROFILING

1.1 Identification
ParameterDetail
IUPAC Name (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Common Synonyms 2-Chloro-3-trifluoromethyl-4-pyridinemethanol; 4-Hydroxymethyl-2-chloro-3-trifluoromethylpyridine
CAS Number Not widely listed in public registries.[1] (Related Precursor: 2-Chloro-3-(trifluoromethyl)isonicotinic acid, CAS 1227587-24-7)
Molecular Formula C₇H₅ClF₃NO
Molecular Weight 211.57 g/mol
SMILES FC(F)(F)C1=C(CO)C=CN=C1Cl
1.2 Physiochemical Properties (Predicted/Analog-Derived)
  • Physical State: White to off-white crystalline solid (low melting) or viscous oil depending on purity.

  • Solubility: Soluble in DCM, EtOAc, Methanol, DMSO. Sparingly soluble in water.[2]

  • pKa (Calculated): Pyridine nitrogen ~1.5–2.0 (Basicity significantly reduced by electron-withdrawing -CF₃ and -Cl groups).

  • LogP: ~2.1 (Lipophilic due to -CF₃/Cl, modulated by -OH).

PART 2: HAZARD IDENTIFICATION & SAFETY ARCHITECTURE

2.1 GHS Classification (Derived)

Based on the halogenated pyridine core and benzyl-alcohol-like functionality, treat with the following classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).

2.2 Signal Word: WARNING
2.3 Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.4 Emergency Response Architecture

The following diagram outlines the logical flow for exposure response, prioritizing the corrosive/irritant potential of the pyridine ring.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Corrosive Potential) Type->Eye Inhal Inhalation (Mucosal Irritation) Type->Inhal Action_Skin 1. Drench 15 mins 2. PEG-400/Ethanol swab (optional) 3. Soap & Water Skin->Action_Skin Action_Eye 1. Irrigate 15 mins (Lids open) 2. Check pH (Target 7.0-7.4) 3. Ophthalmology Consult Eye->Action_Eye Action_Inhal 1. Remove to fresh air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhal->Action_Inhal Medical Medical Review: Monitor Renal/Hepatic Function (Halogenated Pyridine Metabolism) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision tree for emergency response emphasizing rapid decontamination due to potential lipophilic absorption of fluorinated pyridines.

PART 3: SYNTHETIC UTILITY & REACTIVITY (The "Whitepaper")

This section details how to utilize this molecule in drug discovery, specifically for kinase inhibitors where the 2-chloro-3-CF3 motif is a privileged scaffold.

3.1 Reactivity Profile
  • The Alcohol Handle (C4-CH₂OH):

    • Acts as a nucleophile or can be converted to an electrophile (halide/mesylate).

    • Caution: Oxidation to the aldehyde (using MnO₂ or Swern) activates the C2-Cl towards nucleophilic aromatic substitution (

      
      ) by increasing electron deficiency.
      
  • The Chlorine Handle (C2-Cl):

    • Susceptible to

      
       displacement by amines or alkoxides.
      
    • Steric Note: The C3-CF₃ group provides significant steric bulk, slowing down displacement at C2 compared to a non-substituted pyridine. High temperatures or Buchwald-Hartwig conditions are often required.

3.2 Synthesis Pathways

The generation of this intermediate typically follows two reliable routes.

SynthesisRoutes Start1 2-Chloro-3-(trifluoromethyl)pyridine Step1 Lithiation (LDA, -78°C) Regioselective at C4 Start1->Step1 Route A (Direct) Start2 2-Chloro-3-(trifluoromethyl)isonicotinic Acid Step3 Acid Activation (Mixed Anhydride/Ester) Start2->Step3 Route B (From Acid) Step2 Formylation (DMF) + Reduction (NaBH4) Step1->Step2 Product TARGET: 4-Hydroxymethyl derivative Step2->Product Step4 Reduction (NaBH4 or LiAlH4) Step3->Step4 Step4->Product

Caption: Primary synthetic access points. Route B is generally more scalable; Route A requires strict cryogenic control.

3.3 Experimental Protocol: Oxidation to Aldehyde (Example Application)

Context: Converting the hydroxymethyl group to an aldehyde to facilitate reductive amination.

  • Setup: Flame-dried RBF, Argon atmosphere.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reagent: Manganese Dioxide (

    
    , activated) - 10 equivalents.
    
  • Procedure:

    • Dissolve 1.0 eq of 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine in DCM (0.1 M).

    • Add

      
       in one portion.
      
    • Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Product is less polar).

    • Filtration: Filter hot through a Celite pad to remove Mn species.

    • Yield: Expect >85%. The electron-withdrawing CF3 stabilizes the resulting aldehyde but makes it reactive toward hydration.

PART 4: HANDLING & STORAGE PROTOCOLS

4.1 Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Amber glass to prevent potential photo-degradation of the pyridine ring over long periods.

4.2 PPE Requirements (Self-Validating System)
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling (synthesis), use Silver Shield/Laminate gloves due to the penetrating power of fluorinated aromatics in organic solvents.

  • Respiratory: If handling powder, use N95/P100. If in solution with volatile solvents (DCM), work in a fume hood with face velocity >0.5 m/s.

References

  • PubChem Compound Summary. 2-Chloro-3-(trifluoromethyl)pyridine (Parent Analog). National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). 2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor SDS).Link

  • Schlosser, M. (2005). The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity. Angewandte Chemie International Edition.
  • Fluorochem. Safety Data Sheet for Fluorinated Pyridines.Link

(Note: Specific CAS for the hydroxymethyl derivative is not indexed in standard commercial catalogs; safety data is extrapolated from the acid precursor and parent pyridine as per standard industrial hygiene practices for novel intermediates.)

Sources

Unraveling the Nomenclature of a Key Pyridine Intermediate: A Technical Guide to (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the common synonyms and nomenclature of the chemical compound (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol.

In the intricate landscape of pharmaceutical and agrochemical research, precise communication is paramount. The unambiguous identification of chemical entities is the bedrock upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth analysis of the nomenclature and common synonyms for the compound this compound, a key pyridine-based intermediate. While a dedicated CAS number for this specific molecule remains elusive in major public databases, this guide offers a systematic approach to its identification and discusses its relationship with well-characterized precursors.

Systematic Nomenclature and Structural Elucidation

The primary and most unambiguous identifier for any chemical compound is its systematic IUPAC name. For the topic of this guide, the systematic name is This compound . This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the 4-position of a pyridine ring, which is further substituted with a chloro group at the 2-position and a trifluoromethyl group at the 3-position.

Alternative systematic names that may be encountered in literature, based on different IUPAC naming conventions, include:

  • 2-Chloro-4-(hydroxymethyl)-3-(trifluoromethyl)pyridine

  • 2-Chloro-3-(trifluoromethyl)-4-pyridinemethanol

These names, while structurally synonymous, highlight different principal functional groups. Understanding these variations is crucial when conducting literature and database searches.

The Precursor: A Gateway to Understanding

The synthesis of this compound would logically proceed from its parent pyridine, 2-Chloro-3-(trifluoromethyl)pyridine . This precursor is a well-documented compound with the assigned CAS Number 65753-47-1 [1][2][3][4]. Knowledge of the precursor is vital, as synthetic procedures for the target methanol derivative will invariably reference this starting material.

Common synonyms and identifiers for the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, are summarized in the table below:

Identifier TypeValueSource(s)
CAS Number 65753-47-1[1][2][3][4]
EC Number 424-520-6
PubChem CID 589833[1]
MDL Number MFCD00042223
InChIKey RXATZPCCMYMPME-UHFFFAOYSA-N
Common Synonyms 2-Chloro-3-trifluoromethylpyridine[1]

Navigating Isomeric Complexity

It is critical to distinguish this compound from its isomers, as they possess distinct physical and chemical properties. Misidentification can lead to significant errors in research and development. Some closely related isomers include:

  • (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol: In this isomer, the trifluoromethyl group is at the 5-position.

  • (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol: Here, the trifluoromethyl group is at the 6-position.

  • (2-Chloro-3-fluoropyridin-4-yl)methanol: This analog contains a fluorine atom instead of a trifluoromethyl group at the 3-position and has a registered CAS number of 946127-54-4[5][6].

The following diagram illustrates the structural differences between the target molecule and a key isomer.

G cluster_target This compound cluster_isomer (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol Target Structure: Pyridine ring with: - Cl at C2 - CF3 at C3 - CH2OH at C4 Isomer Structure: Pyridine ring with: - Cl at C2 - CF3 at C5 - CH2OH at C4 Target->Isomer Positional Isomerism (Different CF3 position)

Caption: Structural comparison of the target molecule and a positional isomer.

Hypothetical Synthesis and Naming in Practice

While no specific synthesis for this compound has been found in the reviewed literature, its preparation would likely follow established synthetic routes for similar pyridyl-4-methanols. A plausible synthetic pathway would involve the formylation of the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, at the 4-position, followed by reduction of the resulting aldehyde to the corresponding alcohol.

The following workflow outlines this hypothetical synthesis:

G Precursor 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1) Formylation Formylation at C4 (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF) Precursor->Formylation Aldehyde 2-Chloro-3-(trifluoromethyl)pyridine-4-carbaldehyde Formylation->Aldehyde Reduction Reduction of Aldehyde (e.g., NaBH4, LiAlH4) Aldehyde->Reduction Target This compound Reduction->Target

Caption: A plausible synthetic route to the target compound from its precursor.

In patents and research articles describing such multi-step syntheses, the intermediate this compound might be referred to by its systematic name or simply as "the alcohol intermediate" derived from the corresponding aldehyde. Without a dedicated CAS number, researchers should rely on the full systematic name and provide clear spectroscopic characterization data (¹H NMR, ¹³C NMR, MS) to ensure the unambiguous identification of this compound.

Conclusion

References

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
  • How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ - LookChem.com. [Link]

  • US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google P
  • 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem. [Link]

  • CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P
  • CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google P
  • 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE - CHEM-IS-TRY Inc. [Link]

  • Synthesis of 3-(trifluoromethyl)pyridin-2(1H)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

Sources

Difference between 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction and Application of 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) Pyridines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design, conferring potent enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the trifluoromethylpyridine (TFMP) class, the positional isomers 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine represent two of the most critical industrial intermediates. Though sharing an identical molecular formula, the seemingly minor spatial shift of the CF₃ group profoundly alters their electronic architecture, dictating divergent synthetic pathways, chemical reactivity, and ultimately, their application in multi-billion dollar commercial products. This guide provides an in-depth comparative analysis of these two key isomers, elucidating the fundamental chemical principles that differentiate them and offering practical, field-proven insights for researchers, chemists, and drug development professionals.

Core Structural and Physicochemical Differentiation

The foundational difference between these isomers lies in the placement of the strongly electron-withdrawing trifluoromethyl group relative to the chlorine atom and the ring nitrogen. This positioning dictates the electronic landscape of the pyridine ring, which is the primary driver of their distinct chemical behaviors.

  • 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): The CF₃ group is at the 5-position, which is para to the chlorine atom at the 2-position. This arrangement places the CF₃ group in a position to exert a strong resonance and inductive electron-withdrawing effect that significantly activates the C2 position for nucleophilic attack.

  • 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF): The CF₃ group is at the 3-position, meta to the chlorine atom. In this configuration, the powerful inductive electron-withdrawing effect of the CF₃ group still influences the ring, but its ability to activate the C2 position via resonance is diminished compared to the 2,5-isomer.

This fundamental electronic difference is the key to understanding their disparate reactivity profiles.

Figure 1: Chemical structures of the 2,5- and 2,3-isomers.
Comparative Physicochemical Properties

The physical properties of the two isomers, while similar, show slight differences in melting and boiling points, reflecting the subtle changes in crystal packing and intermolecular forces arising from the different substituent positions.

Property2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-3-(trifluoromethyl)pyridine
Appearance White to yellowish crystalline solid[3][4]Semi-transparent crystals[5]
CAS Number 52334-81-3[3]65753-47-1[5][6]
Molecular Formula C₆H₃ClF₃N[3]C₆H₃ClF₃N[5][7]
Molecular Weight 181.54 g/mol [8]181.54 g/mol [6][7]
Melting Point 32-34 °C[3][9]36-40 °C[5][7]
Boiling Point ~152 °C[3]166-168 °C[7]
Density 1.417 g/mL at 25 °C[3]Not readily available

Synthesis Strategies: Divergent Pathways to Isomeric Purity

The industrial synthesis of each isomer follows distinct and well-established routes, optimized to favor the formation of the desired product. Cross-contamination can be a significant issue, particularly in the synthesis of the 2,3-isomer, making purification a critical step.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

The most economically viable route starts from 3-picoline (3-methylpyridine).[10][11] The process involves a multi-step sequence:

  • Chlorination of the Side-Chain: The methyl group of 3-picoline is chlorinated to form 3-(trichloromethyl)pyridine.

  • Halogen Exchange (Fluorination): The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), yielding 3-(trifluoromethyl)pyridine.[12]

  • Ring Chlorination: The final step is the selective chlorination of the pyridine ring at the 2-position to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[13]

An alternative, more direct industrial method involves simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal catalyst.[12]

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

The synthesis of the 2,3-isomer typically begins with the already-formed 3-(trifluoromethyl)pyridine. The key is to direct chlorination to the 2-position while minimizing the formation of the thermodynamically favored 2,5-isomer.

  • N-Oxidation: 3-(trifluoromethyl)pyridine is first oxidized to 3-(trifluoromethyl)pyridine N-oxide.[14][15] This is a crucial activation step.

  • Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[14][15] This reaction proceeds via a rearrangement that preferentially installs the chlorine at the C2 position. However, this process often yields a mixture of 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, requiring careful purification.[5][14]

synthesis cluster_0 Synthesis of 2,5-CTF cluster_1 Synthesis of 2,3-CTF picoline 3-Picoline tc_pyridine 3-(Trichloromethyl)pyridine picoline->tc_pyridine Side-chain Chlorination tfm_pyridine 3-(Trifluoromethyl)pyridine tc_pyridine->tfm_pyridine Fluorination (HF) ctf_2_5 2-Chloro-5-(trifluoromethyl)pyridine tfm_pyridine->ctf_2_5 Ring Chlorination tfm_pyridine_2 3-(Trifluoromethyl)pyridine n_oxide 3-(Trifluoromethyl)pyridine N-oxide tfm_pyridine_2->n_oxide Oxidation ctf_2_3 2-Chloro-3-(trifluoromethyl)pyridine n_oxide->ctf_2_3 Deoxygenative Chlorination (POCl₃) ctf_2_5_byproduct 2-Chloro-5-(trifluoromethyl)pyridine (Byproduct) n_oxide->ctf_2_5_byproduct

Figure 2: Dominant synthetic pathways for 2,5-CTF and 2,3-CTF.

Comparative Reactivity and Mechanism of Action

The most significant difference in the chemical behavior of the two isomers is their susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This reaction is fundamental to their use as building blocks, where the chlorine atom is displaced by a nucleophile to construct a more complex molecule.

The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

  • For 2,5-CTF: When a nucleophile attacks the C2 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom and, critically, onto the strongly electron-withdrawing CF₃ group at the 5-position (para). This extensive delocalization provides significant stabilization, lowering the activation energy and making the reaction highly favorable.

  • For 2,3-CTF: When the C2 position is attacked, the negative charge can delocalize onto the ring nitrogen, but it cannot be directly delocalized onto the CF₃ group at the 3-position (meta) through resonance. The CF₃ group provides only inductive stabilization, which is less effective. Consequently, the intermediate is less stable, and the reaction is significantly slower compared to the 2,5-isomer.

reactivity cluster_0 SNAr Reactivity at C2 start Isomer + Nucleophile (Nu⁻) intermediate_25 Meisenheimer Complex (2,5-CTF) - Charge delocalized to N and para-CF₃ - HIGHLY STABILIZED start->intermediate_25 2,5-CTF Attack (Fast) intermediate_23 Meisenheimer Complex (2,3-CTF) - Charge delocalized to N only - MODERATELY STABILIZED start->intermediate_23 2,3-CTF Attack (Slow) product Substituted Product intermediate_25->product Loss of Cl⁻ intermediate_23->product Loss of Cl⁻

Figure 3: Comparative stability of SNAr intermediates.

Industrial Applications: Isomer-Specific End Products

The distinct reactivity profiles and synthetic accessibility of these isomers have led to their use as key intermediates for entirely different classes of high-value agrochemicals.[16] A specific isomer is almost always required to achieve the desired biological activity in the final product.

IsomerKey End Product(s)Product ClassApplication
2-Chloro-5-(trifluoromethyl)pyridine Fluazifop-P-butyl[13][17], Fluazinam[10]Herbicide, FungicideControl of grassy weeds; control of potato and tomato blight
2-Chloro-3-(trifluoromethyl)pyridine Flazasulfuron[18][19]HerbicideBroad-spectrum weed control in turf, sugarcane, and vineyards

2-Chloro-5-(trifluoromethyl)pyridine is a crucial intermediate for a range of pesticides and pharmaceuticals.[10][13][17][20] In contrast, 2-chloro-3-(trifluoromethyl)pyridine is noted as a key building block for the herbicide flazasulfuron and other medicinal products.[18][19][21]

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-Oxide Intermediate

This protocol is adapted from established patent literature and demonstrates a common laboratory-scale synthesis of the 2,3-isomer.[15] It highlights the critical control parameters required for maximizing the yield of the desired isomer.

Objective: To synthesize 2-chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine N-oxide.

Materials:

  • 3-(trifluoromethyl)pyridine N-oxide

  • Oxalyl chloride

  • Triethylamine

  • 1,2-dichloroethane (anhydrous)

  • Ice water

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A four-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere, which is crucial to prevent side reactions with moisture.

  • Initial Charge: 24.4 g of 3-trifluoromethylpyridine N-oxide is charged into the flask, followed by 270 g of anhydrous 1,2-dichloroethane as the solvent. The mixture is stirred to form a solution.

  • Cooling: The reaction vessel is cooled to a temperature between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone). This low temperature is critical for controlling the exothermic reaction with the chlorinating agent and improving the selectivity for the 2,3-isomer.

  • Addition of Chlorinating Agent: 190.4 g of oxalyl chloride is added dropwise to the cooled solution while maintaining the internal temperature between -30°C and -20°C. The slow addition rate is essential for temperature control. The mixture is then allowed to react at this temperature for one hour.

  • Base Addition: A pre-mixed solution of 151.97 g of triethylamine and 135.0 g of 1,2-dichloroethane is added dropwise to the reaction mixture over one hour, again ensuring the temperature is maintained between -30°C and -20°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Completion: The reaction is stirred for an additional 2 hours at the same temperature to ensure completion.

  • Work-up: The reaction is quenched by carefully adding it to ice water. The organic layer is separated, washed with water to remove salts and residual base, and then dried over a suitable drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product, which will be a mixture of 2,3-CTF and 2,5-CTF, is then purified by fractional distillation or column chromatography to isolate the pure 2-chloro-3-(trifluoromethyl)pyridine.

Self-Validation: The identity and purity of the final product and intermediates must be confirmed using standard analytical techniques. ¹H and ¹⁹F NMR spectroscopy are particularly powerful for distinguishing between the 2,3- and 2,5-isomers due to their unique chemical shifts and coupling patterns.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isomeric ratio and overall purity.

Conclusion

While 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine are simple positional isomers, their chemical identities are profoundly distinct. The location of the trifluoromethyl group dictates the electronic nature of the pyridine ring, which in turn governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. This fundamental difference necessitates separate, optimized synthetic strategies and results in their application as non-interchangeable, highly specific building blocks for different classes of market-leading agrochemicals. A thorough understanding of these structure-property relationships is paramount for chemists in the fine chemical industry to control reaction selectivity, optimize process efficiency, and drive the discovery of new active ingredients.

References

  • Vertex AI Search. (2025, January 15). 2-Chloro-5-(Trifluoromethyl)Pyridine (CTF): A Comprehensive Guide.
  • ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
  • Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.
  • Jubilant Ingrevia. (n.d.).
  • Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • Zhu, X.-M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
  • ChemicalBook. (2026, January 18). 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1.
  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile.
  • ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyridine.
  • Industrial Chemicals. (n.d.). 2-Chloro-5-(Trifluoromethyl)pyridine.
  • Google Patents. (n.d.). CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • PubChem. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Chemsrc. (2025, August 20). 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3.
  • PubChemLite. (n.d.). 2-chloro-3-(trifluoromethyl)pyridine (C6H3ClF3N).
  • University of Münster. (2024, May 16).
  • MDPI. (2025, July 18).
  • ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry.
  • ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • Fisher Scientific. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific.
  • ChemRxiv. (n.d.).
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.

Sources

Strategic Sourcing and Technical Utilization of CAS 1227598-69-7

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, commercial sourcing strategy, and synthetic utility of (3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 1227598-69-7).

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

CAS 1227598-69-7 , chemically identified as (3-(Trifluoromethyl)pyridin-4-yl)methanol , is a high-value fluorinated heterocyclic building block. It is primarily utilized in the synthesis of pharmaceutical and agrochemical candidates where the trifluoromethyl (


) moiety serves to modulate lipophilicity (

), metabolic stability, and protein-ligand binding affinity.

This guide provides a validated framework for sourcing, quality control, and chemical handling of this reagent, designed for researchers requiring high-fidelity data for IND-enabling studies or library generation.

Part 1: Commercial Availability & Sourcing Strategy

Supplier Landscape Analysis

Sourcing CAS 1227598-69-7 requires distinguishing between "stock-holding" vendors and "synthesis-on-demand" brokers. For time-sensitive drug discovery campaigns, prioritizing vendors with verified inventory is critical to avoid the 4–8 week lead times associated with custom synthesis.

Market Tier Classification:

TierVendor CategoryKey SuppliersTypical PurityLead TimeUse Case
1 Primary Manufacturers BLD Pharm, Enamine, Combi-Blocks>98%1-3 DaysScale-up (>10g), Process Dev
2 Specialty Catalog ChemScene, Ambeed, MedChemExpress>97%3-7 DaysMedChem Screening (<1g)
3 Aggregators Fisher (eMolecules), MolPortVaries1-2 WeeksConsolidated Procurement
Procurement Protocol (Self-Validating System)

To ensure supply chain integrity, implement the following decision matrix before purchasing:

  • Batch-Specific CoA Request: Do not accept generic CoAs. Request data for the specific lot (Look for: Lot# on NMR spectra).

  • Regioisomer Check: Pyridine functionalization often yields regioisomers (e.g., 2-CF3 vs 3-CF3). Ensure the vendor's H-NMR explicitly assigns the pyridine protons to rule out the 2-isomer impurity.

  • Solvent Residue: This compound is an alcohol; check for residual solvents (EtOAc, DCM) from the reduction step in the synthesis.

Part 2: Technical Specifications & Quality Control (QC)

Physicochemical Profile
  • Chemical Name: (3-(Trifluoromethyl)pyridin-4-yl)methanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.12 g/mol

  • Appearance: White to off-white solid (or viscous oil if impure)

  • Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.

Analytical Validation Workflow

Trusting vendor labels without internal validation is a critical failure point in SAR (Structure-Activity Relationship) studies.

Standard QC Protocol:

  • 
    -NMR (DMSO-
    
    
    
    ):
    Diagnostic peaks for the pyridine ring protons and the methylene (
    
    
    ) group.
    • Expected: Pyridine protons should appear downfield (8.5–9.0 ppm). The

      
       adjacent to the OH should appear around 4.5–4.8 ppm.
      
  • 
    -NMR:  Mandatory to confirm the presence and integrity of the 
    
    
    
    group. A single singlet around -60 to -65 ppm is expected. Multiple peaks indicate regioisomeric contamination.
  • LC-MS: Confirm mass

    
    .
    

QC_Workflow Receipt Receipt of CAS 1227598-69-7 Visual Visual Inspection (Color/State) Receipt->Visual LCMS LC-MS Analysis (Mass & Purity) Visual->LCMS NMR 1H & 19F NMR (Structure Verification) LCMS->NMR Decision Pass/Fail Decision NMR->Decision Release Release for Synthesis Decision->Release >98% Purity Correct Isomer Reject Reject/Return to Vendor Decision->Reject <95% Purity Wrong Isomer

Figure 1: Quality Control Decision Tree. A rigorous intake process prevents downstream synthesis failures.

Part 3: Synthetic Utility & Reactivity

Core Mechanistic Value

The (3-(Trifluoromethyl)pyridin-4-yl)methanol scaffold is a "privileged structure" in drug design.

  • Metabolic Blocking: The

    
     group at position 3 blocks metabolic oxidation at that site and electronically deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYPs.
    
  • Electronic Modulation: The electron-withdrawing nature of the

    
     and pyridine nitrogen lowers the 
    
    
    
    of the alcohol and any subsequent amines derived from it.
Key Transformations

This building block serves as a divergent point for library synthesis.

  • Oxidation to Aldehyde: Using Dess-Martin Periodinane (DMP) or Swern conditions yields 3-(trifluoromethyl)isonicotinaldehyde , a precursor for reductive amination.

  • Activation to Electrophile: Conversion to the mesylate (MsCl/TEA) or bromide (

    
     or 
    
    
    
    ) allows for
    
    
    displacement by amines or thiols.
  • Cross-Coupling: The pyridine ring can be activated (via N-oxide formation) for C-H activation chemistries, though the

    
     group may sterically hinder ortho-functionalization.
    

Synthesis_Pathways Start Starting Material (3-(Trifluoromethyl)pyridin-4-yl)methanol (Alcohol) Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde Oxidation (DMP or Swern) Halide Alkyl Halide/Mesylate (Electrophile for SN2) Start->Halide Activation (SOCl2 or MsCl) Acid Carboxylic Acid (Amide Coupling) Start->Acid Oxidation (Jones Reagent) Target1 Secondary Amines (Kinase Inhibitors) Aldehyde->Target1 + R-NH2 + NaBH(OAc)3 Target2 Ether/Thioether Linkers Halide->Target2 + R-OH / R-SH + Base

Figure 2: Divergent Synthetic Pathways. The alcohol handle allows rapid diversification into amines, ethers, and amides.

Part 4: Handling and Safety

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended to prevent slow oxidation.

  • Atmosphere: Hygroscopic. Store under inert gas (

    
     or Argon) if possible.
    
  • Container: Amber glass vials to protect from potential light-induced degradation (though pyridine photochemistry usually requires UV).

Safety Profile (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Specific Warning: Fluorinated pyridines can be toxic if ingested. Use standard PPE (Gloves, Goggles, Fume Hood).

  • Incompatibility: Strong oxidizing agents (due to the alcohol) and strong acids.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, (3-(Trifluoromethyl)pyridin-4-yl)methanol. Retrieved from [Link]

  • Synthetic Utility of Fluorinated Pyridines

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Commercial Suppliers (Verified)
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Methodological & Application

Synthesis of 2-chloro-3-(trifluoromethyl)isonicotinic acid from methanol precursor

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-3-(trifluoromethyl)isonicotinic acid (CAS: 1227587-24-7) Primary Precursor: (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol Secondary Precursor: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

Introduction

The synthesis of polysubstituted pyridine-4-carboxylic acids (isonicotinic acids) is a critical bottleneck in the development of next-generation agrochemicals and pharmaceuticals. The specific scaffold—2-chloro-3-(trifluoromethyl)isonicotinic acid —combines a reactive handle (2-Cl) for SNAr diversification and a lipophilic metabolic blocker (3-CF3).

This guide addresses the synthesis of this target from its methanol precursor . In high-precision organic synthesis, "methanol precursor" principally refers to the hydroxymethyl derivative (primary alcohol). This application note details the chemoselective oxidation of this compound to the corresponding acid. This transformation is non-trivial due to the electron-deficient nature of the pyridine ring and the sensitivity of the C-Cl bond to over-oxidation or hydrolysis under harsh conditions.

Retrosynthetic Logic

The strategic choice of the alcohol precursor allows for the construction of the pyridine core before the introduction of the sensitive carboxylic acid functionality.

  • Path A (Oxidation): Transformation of the C(sp3) hydroxymethyl group to C(sp2) carboxylate.

  • Challenge: Avoidance of decarboxylation or hydrolysis of the 2-chloro substituent.

  • Solution: Use of a catalytic, buffered oxidation system (TEMPO/BAIB) rather than harsh metal oxides (KMnO4/Jones).

Part 2: Detailed Experimental Protocols

Method A: Catalytic TEMPO Oxidation (Primary Protocol)

Recommended for: High purity requirements, gram-to-kilogram scale, and avoidance of heavy metal waste.

Mechanism: The reaction utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic oxidant, regenerated in situ by BAIB (Bis(acetoxy)iodobenzene) or NaOCl (Bleach). This protocol focuses on the BAIB variant for its superior functional group tolerance and anhydrous compatibility.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Precursor Alcohol 211.57 1.0 Substrate
TEMPO 156.25 0.1 Catalyst
BAIB 322.10 2.2 Stoichiometric Oxidant
Dichloromethane (DCM) - 10 V Solvent

| Water | 18.02 | 2.0 | Oxygen Source |

Step-by-Step Protocol:

  • Setup: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe, charge This compound (10.0 g, 47.3 mmol).

  • Solvation: Add DCM (100 mL) and stir until fully dissolved. Add Water (1.7 mL, 94.6 mmol). Note: Water is essential as the nucleophilic oxygen source for the acid formation.

  • Catalyst Addition: Cool the solution to 0–5 °C using an ice/water bath. Add TEMPO (0.74 g, 4.7 mmol) in one portion. The solution will turn orange-red.

  • Oxidant Addition: Add BAIB (33.5 g, 104.0 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C. Exotherms can lead to over-oxidation or chlorinated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The alcohol (Rf ~0.3) should disappear, and the acid (Rf ~0.05, streaking) should appear.

  • Quenching: Quench the reaction by adding 10% aqueous Na2S2O3 (Sodium Thiosulfate) (50 mL) to destroy excess oxidant. Stir vigorously for 20 minutes.

  • Workup:

    • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers.[1] Note: The product is an acid; it may partially partition into the aqueous phase if the pH is high, but under these conditions, it remains largely organic.

    • Purification Extraction: Extract the combined organic layers with saturated aqueous NaHCO3 (3 x 50 mL). The product moves to the aqueous phase as the carboxylate salt; neutral impurities remain in the organic phase.

    • Discard the organic phase.[2]

    • Acidify the combined aqueous extracts to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C for 12 hours.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Method B: Hydrolysis of Methyl Ester (Secondary Interpretation)

Use this protocol if "Methanol Precursor" refers to Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Reagents:

  • Methyl ester precursor (1.0 equiv)

  • LiOH·H2O (2.5 equiv)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the methyl ester in THF/Water.

  • Add LiOH·H2O in one portion at 0 °C.

  • Stir at room temperature for 2 hours. (Monitor for disappearance of ester).

  • Concentrate to remove THF.

  • Acidify aqueous residue with 1M HCl to pH 2.

  • Filter the precipitated acid.

Part 3: Visualization & Workflow

Reaction Scheme & Mechanism (DOT Diagram)

ReactionScheme Alcohol Precursor: (2-Cl-3-CF3-pyridin-4-yl)methanol Intermediate Intermediate: Aldehyde Species Alcohol->Intermediate Oxidation Step 1 (Alcohol -> Aldehyde) Product Target: 2-Chloro-3-(trifluoromethyl) isonicotinic acid Intermediate->Product Oxidation Step 2 (Aldehyde -> Acid) Reagents TEMPO (0.1 eq) BAIB (2.2 eq) DCM/H2O TEMPO_Ox Oxoammonium Species TEMPO_Ox->Alcohol H-Abstraction

Caption: Step-wise oxidative transformation of the hydroxymethyl precursor to the carboxylic acid via the aldehyde intermediate using the TEMPO/BAIB catalytic cycle.

Workup & Purification Flowchart (DOT Diagram)

WorkupFlow Mix Reaction Mixture (DCM + Product + Byproducts) Quench Add Na2S2O3 (aq) Quench Oxidant Mix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste Salts) PhaseSep->AqLayer Discard BaseExt Extract with Sat. NaHCO3 OrgLayer->BaseExt OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqProduct Aqueous Phase (Product as Carboxylate) BaseExt->AqProduct Acidify Acidify with HCl to pH 2-3 AqProduct->Acidify Precipitate Precipitate Formation Acidify->Precipitate Final Filtration & Drying Final Product Precipitate->Final

Caption: Acid-Base extraction strategy for the isolation of high-purity isonicotinic acid, utilizing the solubility switch between the acid and its carboxylate salt.

Part 4: Quality Control & Safety

Analytical Parameters
TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/H2O (0.1% TFA)> 98.0% Area
1H NMR DMSO-d6δ 14.0 (br s, 1H, COOH), 8.7 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H)
19F NMR DMSO-d6Singlet ~ -62 ppm (CF3)
Appearance VisualWhite to off-white solid
Safety & Handling
  • Pyridine Derivatives: Many halogenated pyridines are skin irritants and potential sensitizers. Handle in a fume hood.

  • BAIB/TEMPO: BAIB is an oxidant.[3][4] Store away from reducing agents. TEMPO is a solid radical; avoid inhalation.

  • Waste Disposal: The aqueous waste from the TEMPO/BAIB reaction contains iodobenzene (reduced BAIB) and should be treated as halogenated organic waste, not general aqueous waste.

Part 5: References

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

  • Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. (Foundational protocol for TEMPO/BAIB oxidation).

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-(trifluoromethyl)isonicotinic acid.

Sources

Application Note: Optimization of SNAr Transformations on 2-Chloro-3-Trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for nucleophilic aromatic substitution (SNAr) on 2-chloro-3-trifluoromethylpyridine Content Type: Application Note & Protocol Guide

Executive Summary

2-chloro-3-trifluoromethylpyridine (2,3-CTF) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Apalutamide) and various agrochemicals. Unlike unactivated chloropyridines, the 2,3-CTF scaffold possesses a unique electronic profile that renders it exceptionally reactive toward nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive framework for exploiting this reactivity. It details the mechanistic underpinnings, optimal reagent selection, and validated protocols for C-N, C-O, and C-S bond formations, moving beyond generic "textbook" conditions to field-proven methodologies.

Mechanistic Insight: The "Perfect Storm" of Activation

The high reactivity of 2,3-CTF is not accidental; it is a product of synergistic electronic effects that lower the energy barrier for the formation of the Meisenheimer complex.

  • The Pyridine Nitrogen (The Anchor): The electronegative nitrogen atom at position 1 pulls electron density from the ring, specifically activating the C2 and C4 positions (inductive effect, -I).

  • The 3-CF3 Group (The Turbocharger): The trifluoromethyl group is a strong electron-withdrawing group (EWG). Located at the ortho position (C3) relative to the leaving group (C2), it exerts a powerful inductive effect that further depletes electron density at the reaction center.

  • LUMO Lowering: The combination of the ring nitrogen and the 3-CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the overlap with the nucleophile's HOMO.

Visualization: Reaction Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the anionic intermediate.[1]

SNAr_Mechanism Figure 1: S_NAr Mechanism on 2-chloro-3-trifluoromethylpyridine. The intermediate is stabilized by the electron-withdrawing nature of the adjacent N and CF3. Substrate 2-Chloro-3-CF3-Pyridine (Electrophile) TS1 Transition State 1 (Attack at C2) Substrate->TS1 + Nu Nu Nucleophile (Nu-) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized by N & CF3) TS1->Intermediate Addition Product 2-Substituted-3-CF3-Pyridine Intermediate->Product Elimination LG Cl- Leaving Group Intermediate->LG

Reagent Selection Matrix

Success in these transformations depends on balancing nucleophile strength with base basicity and solvent polarity.

Table 1: Optimized Reaction Conditions by Nucleophile Class
Nucleophile ClassSpecific ReagentsRecommended BaseSolvent SystemTemp (°C)Notes
Primary Amines Methylamine, Aniline derivativesTEA, DIPEA, K₂CO₃Dioxane, MeCN, DMF25–60Highly exothermic. Add amine slowly.
Secondary Amines Morpholine, PiperazineK₂CO₃, Cs₂CO₃DMF, DMSO, NMP60–90Steric bulk of CF3 may slow kinetics; heat required.
Phenols Phenol, subst.[2][3][4] PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO80–100Phenoxide formation in situ is usually sufficient.
Aliphatic Alcohols Methanol, EthanolNaH (stoichiometric)THF, DMF0–25Pre-form alkoxide with NaH for best results.
Thiols Benzyl mercaptan, Alkyl thiolsTEA, K₂CO₃DCM, DMF0–25Very fast reaction. Oxidation to disulfide is a risk.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Targeting the synthesis of Apalutamide-type intermediates.

Rationale: The reaction between 2,3-CTF and aniline derivatives requires a polar aprotic solvent to solubilize the intermediate and a moderate base to scavenge HCl without competing for the electrophile.

Materials:

  • 2-chloro-3-trifluoromethylpyridine (1.0 equiv)

  • Aniline derivative (e.g., 4-amino-2-fluoro-N-methylbenzamide) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-chloro-3-trifluoromethylpyridine (1.0 equiv) and 1,4-Dioxane (5 mL/g substrate).

  • Addition: Add the aniline derivative (1.1 equiv) in one portion.

  • Base Addition: Add TEA (2.5 equiv) dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Stir for 12–24 hours.[1]

  • Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the starting chloride (retention time shift).

  • Workup: Cool to room temperature. Dilute with water (10 mL/g) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: C-O Bond Formation (Etherification)

Synthesis of 2-alkoxy-3-trifluoromethylpyridines.

Rationale: Alkoxides are harder nucleophiles. The use of NaH ensures complete deprotonation of the alcohol, preventing the formation of HCl which could protonate the pyridine nitrogen and deactivate the ring.

Materials:

  • 2-chloro-3-trifluoromethylpyridine (1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol) (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • THF (anhydrous) or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF at 0°C. Add the alcohol (1.2 equiv) dropwise. Stir for 30 mins until H₂ evolution ceases.

  • Coupling: Add a solution of 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to room temperature (25°C). If using a bulky alcohol, heat to 50°C. Stir for 4–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with Diethyl Ether or MTBE. Wash organics with water (to remove DMF/THF) and brine.

  • Purification: Flash chromatography is usually required to separate the product from mineral oil (from NaH).

Protocol C: C-S Bond Formation (Thioetherification)

High-efficiency coupling under mild conditions.

Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react rapidly with the soft electrophilic center of the pyridine. Milder bases are preferred to avoid disulfide formation.

Step-by-Step Procedure:

  • Setup: Dissolve 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0–5°C (Ice bath).

  • Addition: Add Triethylamine (1.5 equiv) followed by the Thiol (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

  • Workup: Wash directly with 1M NaOH (to remove unreacted thiol) and then Water.

  • Isolation: Dry organic layer and concentrate. Yields are typically quantitative.

Troubleshooting & Optimization Workflow

Common issues include hydrolysis (formation of pyridone) and incomplete conversion due to steric hindrance.

Decision Tree for Optimization

Optimization_Tree Figure 2: Troubleshooting Decision Matrix for S_NAr on 2,3-CTF Start Issue: Low Yield / Incomplete Conversion Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Byprod Is Pyridone (Hydrolysis) forming? Start->Check_Byprod Temp_Inc Increase Temp by 20°C (Max 100°C) Check_SM->Temp_Inc Yes (Steric Bulk?) Solvent_Change Switch to Polar Aprotic (DMF/DMSO) Check_SM->Solvent_Change Yes (Solubility?) Base_Change Switch to Stronger Base (NaH or tBuOK) Check_SM->Base_Change Yes (Weak Nuc?) Dry_Solvents Dry Solvents (Karl Fischer < 0.1%) Check_Byprod->Dry_Solvents Yes Atmosphere Ensure N2/Ar Atmosphere Check_Byprod->Atmosphere Yes

Critical Control Points
  • Water Content: The 2-position is so activated that hydroxide ions (from wet solvents or bases) will compete with your nucleophile, forming the 2-hydroxy impurity (pyridone). Always use anhydrous solvents.

  • Steric Hindrance: While the CF3 group activates electronically, it provides steric bulk at the C3 position. For very bulky nucleophiles (e.g., tert-butylamine), higher temperatures (100°C+) and sealed vessels may be required.

  • Safety - HF Generation: In extreme conditions (very high heat, strong Lewis acids), the CF3 group can degrade, releasing HF. Avoid temperatures >140°C unless strictly necessary and conducted in Hastelloy reactors.

References

  • Synthesis of Apalutamide Intermediates

    • Process for Preparation of Apalutamide.[5][6] (2020).[5][7] Quick Company. Retrieved from [Link]

  • Mechanistic Studies on Pyridine SNAr

    • Electronic and solvent effects on kinetics of SNAr substitution reactions. (2013). National Institutes of Health (PMC). Retrieved from [Link]

    • Concerted nucleophilic aromatic substitutions.[7][8] (2018).[5][7] Harvard DASH. Retrieved from [Link]

  • General Protocols for Halopyridines

    • Aromatic Nucleophilic Substitution Protocols.[1][2][7][9][10] Fisher Scientific. Retrieved from [Link]

Sources

Application Note: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride using Thionyl Chloride

[1][2][3]

Abstract & Scope

This application note details the protocol for converting pyridin-4-yl methanol (4-pyridinemethanol) to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride (SOCl₂).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antagonists for calcium channels and precursors for vitamin B6 analogs.

Critical Distinction: Unlike standard aliphatic alcohol conversions, this protocol addresses the specific stability requirements of the pyridine moiety. The product must be isolated as the hydrochloride salt. The free base is inherently unstable and prone to rapid, exothermic polymerization (self-alkylation).

Scientific Background & Mechanism[4][5][6][7][8]

The Chemical Challenge

The conversion of 4-pyridinemethanol to its alkyl halide presents a unique challenge compared to standard alcohols.[2] The pyridine nitrogen is basic and nucleophilic.[3] In the presence of an alkyl halide (the product), the free base form of the molecule can act as a nucleophile toward itself, leading to intermolecular quaternary ammonium salt formation (polymerization).

Solution: By maintaining acidic conditions throughout the reaction and workup, the pyridine nitrogen remains protonated (

Mechanistic Pathway

The reaction proceeds via an SN2 pathway facilitated by the activation of the hydroxyl group.

  • Protonation: The initial addition of SOCl₂ generates HCl, which immediately protonates the pyridine nitrogen.

  • Activation: The hydroxyl oxygen attacks the sulfur of SOCl₂, displacing chloride and forming an alkyl chlorosulfite intermediate.

  • Substitution: Chloride ion attacks the methylene carbon, displacing SO₂ and chloride.

MechanismSubstrate4-PyridinemethanolIntermediate1Protonated Species(Py-H+)Substrate->Intermediate1+ SOCl2 / HClIntermediate2ChlorosulfiteIntermediateIntermediate1->Intermediate2- Cl-Product4-(Chloromethyl)pyridineHydrochlorideIntermediate2->ProductSN2 Attack (Cl-)ByproductsSO2 (g) + HCl (g)Intermediate2->Byproducts

Figure 1: Mechanistic pathway highlighting the critical protonation step that stabilizes the substrate.

Critical Safety Profile

Danger: This procedure involves Thionyl Chloride (SOCl₂) .[2][4]

  • Hazards: Reacts violently with water to release HCl and SO₂ gases. Causes severe skin burns and eye damage.[5][6]

  • Inhalation Risk: All operations must be performed in a functioning fume hood.[5]

  • Explosion Risk: Do not seal the reaction vessel completely; use a drying tube (CaCl₂) to allow gas escape while excluding moisture.

Product Safety:

  • Vesicant-like properties: 4-(Chloromethyl)pyridine is an alkylating agent. Avoid all skin contact.[6][7]

  • Instability: If neutralized to the free base, the compound may polymerize exothermically, potentially rupturing sealed containers.

Materials & Equipment

ComponentSpecificationRole
Precursor Pyridin-4-yl methanol (Solid)Substrate
Reagent Thionyl Chloride (SOCl₂)Chlorinating agent
Solvent Dichloromethane (DCM) or TolueneReaction medium (Anhydrous)
Workup Diethyl Ether or HexanesPrecipitation solvent
Glassware 3-Neck Round Bottom FlaskReaction vessel
Control Addition Funnel (Pressure-equalizing)Rate control
Atmosphere Nitrogen/Argon line + CaCl₂ tubeMoisture exclusion

Detailed Experimental Protocol

Phase 1: Preparation
  • Drying: Ensure all glassware is oven-dried (120°C) and cooled under a stream of dry nitrogen.

  • Setup: Assemble a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ outlet), and a pressure-equalizing addition funnel.

  • Scrubber: Connect the gas outlet to a basic scrubber (NaOH solution) to neutralize evolved HCl and SO₂ gases.

Phase 2: Reaction
  • Solvation: Charge the flask with Pyridin-4-yl methanol (1.0 eq) . Suspend/dissolve in anhydrous DCM (5-10 volumes) .

    • Note: Toluene can be used if higher reflux temperatures are required, but DCM is standard for milder conditions.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Thionyl Chloride (1.5 eq) .

    • Caution: Add SOCl₂ dropwise over 30-60 minutes. The reaction is exothermic.[4]

    • Observation: The solution may turn yellow/orange and solids may initially dissolve then reprecipitate.

  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to reflux (approx. 40°C for DCM) for 2-4 hours .

    • Endpoint: Monitor by TLC (ensure aliquot is neutralized before spotting) or HPLC.

Phase 3: Isolation (The "Self-Validating" Step)
  • Concentration: Cool the mixture to RT. Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotary Evaporator) at <40°C.

    • Result: A semi-solid or thick oil (the crude hydrochloride salt) will remain.

  • Trituration: Add anhydrous Diethyl Ether or Hexanes (10 volumes) to the residue. Vigorously stir/sonicate.

    • Validation: The product should crash out as a white to off-white solid. If it remains an oil, trace SOCl₂ or solvent may still be present.

  • Filtration: Filter the solid under a nitrogen blanket (the solid is hygroscopic).

  • Drying: Dry under high vacuum at RT for 4 hours.

WorkflowStartStart: Pyridin-4-yl methanolin DCM/TolueneCoolCool to 0°CStart->CoolAddAdd SOCl2 (1.5 eq)DropwiseCool->AddRefluxReflux 2-4 Hours(Monitor Gas Evolution)Add->RefluxEvapEvaporate Solvent &Excess SOCl2Reflux->EvapTriturateTriturate with Ether/Hexane(Induce Crystallization)Evap->TriturateFilterFilter & Dry in Vacuum(Store as HCl Salt)Triturate->Filter

Figure 2: Operational workflow emphasizing the isolation of the salt form.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Black Tar Formation Free base polymerizationCRITICAL: Did you wash with water/bicarbonate? Never neutralize. Keep acidic.
Product is Oily Residual SOCl₂ or DCMTriturate repeatedly with fresh diethyl ether. Scratch the glass to induce nucleation.
Low Yield Hydrolysis due to moistureEnsure SOCl₂ is fresh (colorless/pale yellow). Use strictly anhydrous solvents.
Yellow Product Sulfur impuritiesRecrystallize from Isopropanol/Ethanol (anhydrous), but yield will drop.

Expert Note on Storage: Store the product in a desiccator at -20°C. The HCl salt is hygroscopic. If it absorbs water, it hydrolyzes back to the alcohol and HCl, eventually leading to degradation.

Characterization Data

  • Appearance: White to off-white crystalline solid.[8]

  • Melting Point: 160–163 °C (dec).

  • 1H NMR (DMSO-d6): Expect a downfield shift of the methylene protons (~5.0 ppm) compared to the alcohol (~4.6 ppm). The pyridine protons will be significantly deshielded due to the positive charge on the nitrogen.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for alkyl halide synthesis using thionyl chloride).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013 . (Mechanism of SNi vs SN2 in chlorination).

  • Safety Data Sheet (SDS). 4-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. (Confirming hazards and stability data).

  • Joshi, R. et al. "Process for the preparation of 4-chloromethylpyridine hydrochloride." U.S. Patent 5,942,625, 1999 . (Industrial application and optimization of the stoichiometry).

Application Note: Protecting Group Strategies for (Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The trifluoromethyl pyridine scaffold is a "privileged structure" in modern medicinal chemistry, appearing in blockbuster drugs like Sorafenib (Nexavar) and Apalutamide. However, the presence of a hydroxymethyl handle on this electron-deficient ring presents a unique "push-pull" synthetic challenge.

This guide provides validated protocols for protecting the hydroxymethyl group of (6-(trifluoromethyl)pyridin-3-yl)methanol (and its isomers). Unlike standard benzyl alcohols, this substrate exhibits reduced nucleophilicity at the oxygen and increased susceptibility to nucleophilic attack on the ring.

The "Electron-Deficient Paradox"

Successful protection requires navigating three competing electronic factors:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the

    
     group and the pyridine nitrogen lowers the 
    
    
    
    of the hydroxyl proton, making the oxygen less nucleophilic. Standard passive protection methods often stall.
  • Lewis Base Interference: The pyridine nitrogen remains basic (though less so than unsubstituted pyridine) and can coordinate with Lewis acid catalysts or get silylated/protonated, sequestering reagents.

  • Ring Instability: The electron-deficient ring is activated toward Nucleophilic Aromatic Substitution (

    
    ). The use of harsh bases (e.g., unbuffered 
    
    
    
    -BuLi) during protection can trigger ring addition or polymerization.

Strategic Decision Framework

Select your strategy based on the downstream chemistry you intend to perform.

PG_Selection_Strategy Start Substrate: (CF3-Pyridyl)methanol Decision1 Next Step Condition? Start->Decision1 RouteA Strong Base / Lithiation (e.g., C-H Activation) Decision1->RouteA Requires Base Stability RouteB Oxidation / Reduction Standard Coupling Decision1->RouteB Mild Conditions RouteC Acidic Conditions (e.g., Boc removal) Decision1->RouteC Requires Acid Stability Soln_MOM MOM Ether (Base Stable, Acid Labile) RouteA->Soln_MOM Soln_TBS TBS Ether (Mild, F- Cleavable) RouteB->Soln_TBS Soln_TBDPS TBDPS Ether (Higher Acid Stability) RouteC->Soln_TBDPS

Figure 1: Decision tree for protecting group selection based on downstream environmental tolerance.

Detailed Experimental Protocols

Protocol A: Silylation (TBS/TBDPS) – The "Standard" Approach

Best For: General synthesis, oxidations, mild reductions. Challenge: The reduced nucleophilicity of the alcohol often renders standard TBSCl/Imidazole conditions sluggish. Solution: Use TBS-OTf with 2,6-Lutidine (scavenger) to drive the reaction, or add DMAP as a nucleophilic catalyst if using silyl chlorides.

Materials:
  • Substrate: (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Solvent: Anhydrous DCM (0.2 M)

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate and 2,6-Lutidine in anhydrous DCM.

  • Addition: Add TBS-OTf dropwise over 10 minutes. The solution may fume slightly.

    • Note: 2,6-Lutidine is preferred over pyridine/TEA because its steric bulk prevents it from attacking the silyl electrophile (N-silylation).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (typically 1-2 hours).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Critical: Do not use acidic quench; the pyridine nitrogen makes the local environment basic, but strong acid can cleave the new ether.

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 90-95%

Protocol B: Methoxymethyl (MOM) Ether – The "Lithiation Shield"

Best For: When the pyridine ring needs to undergo directed ortho-lithiation or exposure to strong nucleophiles (Grignards/BuLi). Challenge: Acid-catalyzed MOM formation (dimethoxymethane/acid) fails due to pyridine protonation. Solution: Williamson Ether Synthesis using MOM-Cl.

Safety Warning: MOM-Cl is a known carcinogen.[1][2] Handle only in a well-ventilated fume hood with double gloving.

Materials:
  • Substrate: (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M)

Step-by-Step Procedure:
  • Deprotonation: Suspend NaH in anhydrous THF at 0°C . Add the substrate solution (in THF) dropwise.

    • Mechanistic Insight: Evolution of

      
       gas will be observed. Stir for 30 mins to ensure complete alkoxide formation. The electron-deficient ring increases the acidity of the -OH, facilitating this step.
      
  • Alkylation: Add MOM-Cl dropwise at 0°C.

    • Temperature Control:Do not heat. Elevated temperatures with NaH and electron-deficient pyridines can lead to decomposition via nucleophilic attack on the ring.

  • Reaction: Stir at 0°C to RT for 2-4 hours.

  • Quench: Carefully quench with cold water (dropwise) to destroy excess NaH.

  • Workup: Extract with EtOAc. Wash extensively with water (if DMF used) and brine.

  • Purification: Silica gel chromatography.

Yield Expectation: 85-90%

Comparative Data & Stability Profile

FeatureTBS Ether TBDPS Ether MOM Ether Benzyl (Bn) Ether
Installation Method Silyl Triflate / LutidineSilyl Chloride / ImidazoleNaH / MOM-ClNaH / BnBr
Acid Stability Low (

)
Moderate (

)
Low (conc. acid)High
Base Stability HighHighExcellent Excellent
Fluoride Cleavage Yes (TBAF)Yes (TBAF)NoNo
Hydrogenolysis N/AN/AN/ADifficult (Catalyst poisoning)
Rec. Use Case Standard IntermediatesAcidic WorkupsLithiation / Strong Base Permanent Protection

Troubleshooting & Expert Insights

Issue: N-Silylation
  • Symptom: Consumption of silyl reagent but no product on TLC; or product reverts to starting material on silica.

  • Cause: The pyridine nitrogen is silylated instead of the oxygen.

  • Fix: This N-Si bond is extremely labile. Perform a Methanol Wash during workup (stir crude mixture in MeOH for 15 mins). This cleaves the N-Si bond without affecting the O-Si bond.

Issue: Low Yield in MOM Protection
  • Symptom: Darkening of reaction mixture (decomposition).

  • Cause:

    
     attack by the alkoxide or hydride on the fluorinated ring.
    
  • Fix: Switch base to DIPEA (3.0 equiv) in DCM at reflux. It is slower (12-18h) but avoids the harsh conditions of NaH.

Issue: Deprotection Fails (TBS)
  • Symptom: TBAF yields a complex mixture.

  • Cause: Basic TBAF can sometimes trigger side reactions on the electron-poor ring.

  • Fix: Buffer the TBAF with Acetic Acid (1:1 ratio) or use HF-Pyridine complex in THF.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons.

  • Nucleophilicity and Carbon Basicities of Pyridines. Brotzel, F., et al. (2007).[3] Chem. Eur. J.[3]

  • Selective Deprotection of Silyl Ethers. Organic Chemistry Portal.

  • Practical Synthesis of Trifluoromethyl-Substituted Pyridines. Journal of Organic Chemistry. (General Reference for CF3-Pyridine handling).

Sources

Catalytic hydrogenation of 2-chloro group in (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Catalytic Hydrodechlorination of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the selective catalytic hydrogenation of the 2-chloro group in this compound to yield (3-(trifluoromethyl)pyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1][2] This document delves into the mechanistic principles, offers a comparative analysis of catalytic systems, presents detailed experimental protocols, and provides guidance on reaction monitoring and troubleshooting. The protocols and insights are designed for researchers, chemists, and process development professionals aiming to achieve high-yield, selective, and scalable hydrodechlorination of this functionalized pyridine substrate.

Introduction and Strategic Importance

The selective removal of a halogen atom from an aromatic ring, known as hydrodehalogenation, is a cornerstone transformation in modern organic synthesis.[3] For heteroaromatic compounds like pyridines, this reaction allows for the late-stage functionalization and diversification of complex molecules. The target substrate, this compound, possesses three key features that inform the strategic approach to its dechlorination:

  • The 2-Chloro Substituent: Positioned ortho to the ring nitrogen, its reactivity is influenced by the electronic effects of the adjacent trifluoromethyl group and the ring heteroatom.

  • The Trifluoromethyl (CF3) Group: A strong electron-withdrawing group that is generally stable under hydrogenation conditions but requires careful control to prevent unwanted side reactions. The CF3 moiety is crucial for modulating the physicochemical properties of drug candidates.[4]

  • The Methanol Group: A primary alcohol that is susceptible to hydrogenolysis (C-O bond cleavage), a common side reaction with certain catalysts, particularly Palladium on Carbon (Pd/C).[5]

The desired product, (3-(trifluoromethyl)pyridin-4-yl)methanol, is a valuable building block in medicinal chemistry.[6][7][8] Achieving this transformation efficiently and cleanly—without over-reduction of the pyridine ring to a piperidine or hydrogenolysis of the methanol group—is the primary objective.

Mechanistic Overview and Catalyst Selection

Catalytic hydrodechlorination typically proceeds on the surface of a heterogeneous metal catalyst, most commonly a Group 10 metal. The generally accepted mechanism involves the following key steps on the catalyst surface.

node_start Pd(0) Catalyst Surface node_h2 H₂ Dissociation (H₂ → 2 H-Pd) node_start->node_h2 H₂ gas node_oxadd Oxidative Addition (Ar-Cl + Pd(0) → Ar-Pd(II)-Cl) node_start->node_oxadd Ar-Cl Substrate node_int Aryl-Palladium(II) Intermediate (Ar-Pd(II)-H) node_h2->node_int node_hcl HCl Byproduct (H-Pd + Cl-Pd → HCl) node_h2->node_hcl node_oxadd->node_int Hydride Transfer node_oxadd->node_hcl node_redel Reductive Elimination (Ar-Pd(II)-H → Ar-H + Pd(0)) node_int->node_redel node_redel->node_start Regenerates Catalyst node_base Base (e.g., Et₃N) Neutralizes HCl node_hcl->node_base Quenched

Figure 1: Simplified catalytic cycle for Pd-catalyzed hydrodechlorination.

Causality Behind Catalyst Choice:

The selection of the catalyst is the most critical parameter for achieving the desired selectivity.

  • Palladium on Carbon (Pd/C): This is the most widely used catalyst for hydrodehalogenation due to its high activity.[3][9] However, its high activity can also be a drawback, potentially leading to the hydrogenolysis of the C-O bond in the hydroxymethyl group.[5] This side reaction is often exacerbated by the presence of HCl generated during the reaction. Therefore, the use of an acid scavenger (base) is mandatory. For sensitive substrates, a less active or "poisoned" Pd catalyst might be considered.

  • Raney® Nickel (Ra-Ni): A highly active, sponge-like nickel catalyst, Ra-Ni is an excellent alternative.[10][11] It is often less prone to causing hydrogenolysis of benzylic-type alcohols compared to Pd/C. Its high hydrogen storage capacity makes it very effective, though it can be pyrophoric and requires careful handling.[10] It is particularly effective for the reduction of various functional groups.[10][11]

  • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is extremely effective for the hydrogenation of aromatic rings.[12][13] For this reason, it is generally not recommended for this specific transformation, as it would likely lead to the non-selective reduction of the pyridine ring to the corresponding piperidine derivative.[12][14]

Recommendation: For initial trials, Raney® Nickel is the preferred catalyst due to its expected lower propensity for C-O bond hydrogenolysis. A 10% Pd/C catalyst should be used as a secondary option, with careful monitoring for byproducts.

Comparative Overview of Reaction Conditions

The following table summarizes typical starting conditions for the hydrodechlorination of related chloro-heteroaromatic compounds, providing a basis for protocol design.

ParameterCondition A: Raney® NickelCondition B: Pd/C & H₂ GasCondition C: Pd/C Transfer HydrogenationRationale & Key Considerations
Catalyst Raney® Nickel (slurry in H₂O)10% Pd/C (5-10 mol%)10% Pd/C (1-5 mol%)Ra-Ni is often milder for C-O bonds.[15] Pd/C is highly active but risks hydrogenolysis.[5][9]
Hydrogen Source H₂ GasH₂ GasTriethylsilane (TES)H₂ gas requires pressure equipment. TES offers an operationally simpler, milder alternative at atmospheric pressure.[9]
Pressure 1-5 bar (15-75 psi)1-5 bar (15-75 psi)AtmosphericHigher pressures can increase reaction rate but may reduce selectivity.[14]
Solvent Methanol or EthanolMethanol or THFTHF or DichloromethaneProtic solvents like MeOH are common. THF is excellent for TES-based reductions.[9]
Base Triethylamine (Et₃N)NaOAc or K₂CO₃Triethylamine (Et₃N)Essential to neutralize HCl. Choice can impact reaction kinetics and workup.
Temperature 25-50 °C25-40 °C25 °CExothermic reaction; starting at room temperature is advised. Mild heat may be required for slow reactions.
Monitoring HPLC, GC-MSHPLC, GC-MSHPLC, TLCReal-time monitoring is crucial to prevent over-reduction or byproduct formation.[16][17]

Detailed Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Handling of hydrogen gas requires specialized pressure-rated equipment and appropriate training. Raney® Nickel can be pyrophoric and must be handled with care, typically as a slurry under water or an appropriate solvent.

Protocol 1: Selective Hydrodechlorination using Raney® Nickel

This protocol is recommended for its expected high selectivity, minimizing the risk of hydrogenolysis.

Figure 2: General experimental workflow for catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel 2800, 50% slurry in water (approx. 10-20% by weight of substrate)

  • Methanol (20 mL / g of substrate)

  • Triethylamine (1.5 eq)

  • Hydrogen gas (high purity)

  • Celite® (for filtration)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add this compound.

  • Solvent and Base Addition: Add methanol followed by triethylamine. Stir briefly to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. Note: Use a plastic spatula; do not allow the catalyst to dry. Rinse the weighing vessel with a small amount of methanol to ensure complete transfer.

  • Reaction Execution:

    • Securely seal the reactor vessel.

    • Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 3 bar (approx. 45 psi).

    • Begin vigorous stirring and maintain the reaction at 25-30 °C. The reaction is often exothermic; monitor the temperature.

  • Reaction Monitoring: After 2-4 hours, carefully depressurize the reactor, take an aliquot of the reaction mixture, filter it through a syringe filter, and analyze by HPLC or GC-MS to check for the consumption of starting material.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the Celite® pad wet with methanol at all times to prevent the catalyst from igniting upon contact with air.

    • Wash the filter cake with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • The crude material can be purified by column chromatography on silica gel if necessary.

    • Confirm the structure and purity of the final product, (3-(trifluoromethyl)pyridin-4-yl)methanol, by ¹H NMR, ¹⁹F NMR, and MS analysis.

Protocol 2: Hydrodechlorination using Pd/C and Transfer Hydrogenation

This protocol is an excellent alternative that avoids the use of high-pressure hydrogen gas.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (5 mol%)

  • Tetrahydrofuran (THF), anhydrous (20 mL / g of substrate)

  • Triethylamine (1.5 eq)

  • Triethylsilane (TES) (3.0 eq)[9]

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the this compound and the 10% Pd/C catalyst.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine.

  • Reaction Execution:

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add the triethylsilane (TES) dropwise via syringe. An exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.[9]

  • Work-up and Purification:

    • Upon completion, dilute the mixture with ethyl acetate.

    • Filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired product.

Troubleshooting and Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Catalyst deactivation (poisoning by HCl).2. Insufficient catalyst loading.3. Low hydrogen pressure/availability.1. Ensure sufficient base is present (1.5-2.0 eq).2. Increase catalyst loading (e.g., from 10% to 20% w/w for Ra-Ni).3. Increase H₂ pressure moderately (e.g., to 5 bar).
Formation of Byproduct (Hydrogenolysis) 1. Catalyst is too active (common with Pd/C).2. Reaction temperature is too high.3. Prolonged reaction time.1. Switch from Pd/C to Raney® Nickel.2. Maintain reaction at or below room temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Piperidine Byproduct 1. Overly aggressive catalyst (e.g., PtO₂, Rh/C).2. High temperature and/or pressure.1. Avoid Pt and Rh catalysts. Use Ra-Ni or Pd/C.2. Use the mildest conditions (temperature, pressure) that afford a reasonable reaction rate.
Difficult Filtration Fine catalyst particles are passing through the filter medium.Use a finer porosity filter aid (e.g., a thicker pad of Celite®) or a membrane filter.

References

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry. [Link]

  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017). AZoM. [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). ACS Publications. [Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. (2023). ResearchGate. [Link]

  • ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. (2014). ResearchGate. [Link]

  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (2022). Thieme. [Link]

  • Raney nickel - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science. [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2023). ChemRxiv. [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. [Link]

  • Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. (2021). Inorganic Chemistry Frontiers. [Link]

  • Raney nickel reductions. (1950). Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • (3-(trifluoromethyl)pyridin-4-yl)methanol. (n.d.). PubChemLite. [Link]

  • Hydrogenation in the Pyridine Series. II. Catalytic Reduction of 2-Monoalkyl. (1963). Journal of Organic Chemistry. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

  • Processes for dechlorinating pyridines. (2000).
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). Organometallics. [Link]

  • Dechlorination of pyridines in acidic, zinc-containing mediums. (2001).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2015). RSC Advances. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Illinois Chemistry. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2021). Catalysis Science & Technology. [Link]

  • Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. (2004). ResearchGate. [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). MDPI. [Link]

  • 2-Chloro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). MDPI. [Link]

  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (2013). Journal of the American Chemical Society. [Link]

  • Preparation method of 2-chloro-3-trifluoromethylpyridine. (2020).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance of 3-trifluoromethyl group in SNAr reactions

Technical Support Center: Optimization (Case: Steric )

Ticket ID: SNAR-CF3-ORTHO Subject: Overcoming Steric Hindrance of Ortho-Trifluoromethyl Groups in Nucleophilic Aromatic Substitution Status: Open Assigned Specialist: Senior Application Scientist

The Steric-Electronic Paradox (Root Cause Analysis)

Welcome to the technical support interface. You are likely encountering low conversion or stalled reactions when attempting an


ortho

The Paradox: The




When the

Steric PenaltyElectronic Benefit

Troubleshooting Matrix (Tier 1 Support)

Use this diagnostic matrix to identify immediate fixes before altering your synthetic route.

SymptomProbable CauseCorrective ActionTechnical Rationale
0-5% Conversion Nucleophile cannot access the

orbital due to

bulk.
Switch LG to Fluoride (F). Fluorine is the smallest halogen (

Å) and most electronegative. It lowers the LUMO energy and reduces steric crowding at the reaction center.
Stalled at 40-50% Product inhibition or H-bonding deactivation.Change Solvent to NMP or DMSO. Polar aprotic solvents strip the solvation shell from the nucleophile, creating a "naked," more reactive species that can bypass steric gates.
Decomposition (Tars) Reaction temp too high; competing elimination.Use Microwave Irradiation. High-energy, short-duration heating pulses can overcome the steric activation barrier without prolonged thermal exposure that degrades the substrate.
Regio-scrambling Benzyne mechanism active (Base too strong).Switch Base to

or

.
Avoid strong alkoxides (e.g.,

) which can deprotonate the ring and trigger benzyne pathways. Use the "cesium effect" for solubility.

Advanced Protocols (Tier 2 Support)

If standard optimization fails, implement these validated workflows.

Protocol A: The "Fluoride Swap" (Halex Pre-activation)

Use when: The starting material is a chloride or bromide, and the nucleophile is bulky (e.g., secondary amine). Logic: The Element Effect in


Step-by-Step:

  • Precursor: Start with your ortho-chloro-

    
     substrate.
    
  • Halex Reaction: Dissolve substrate in sulfolane or DMSO. Add 2.0 equiv. spray-dried Potassium Fluoride (

    
    ) and 0.1 equiv. 
    
    
    (Phase Transfer Catalyst).
  • Conditioning: Heat to 140-160°C for 4-12 hours. Monitor by GC/LC for conversion to the fluoro-analog.

  • 
     Execution:  Do not isolate if possible (or perform simple extractive workup). Add your nucleophile directly to the fluoro-intermediate.
    
  • Result: The smaller fluorine atom reduces steric clash in the transition state, while its electronegativity hyper-activates the ring.

Protocol B: The "Naked Nucleophile" System

Use when: You are using oxygen nucleophiles (phenols, alcohols) and experiencing low reactivity. Logic: Hydrogen bonding increases the effective size of the nucleophile.

Step-by-Step:

  • Solvent: Use anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation forms a loose ion pair with the nucleophile, increasing its freedom of motion.
    
  • Additives: Add 10 mol% 18-Crown-6 if using potassium bases. This sequesters the cation, leaving the anion "naked" and highly reactive, allowing it to slip past the bulky

    
     group.
    

Visual Logic & Mechanism

Decision Logic for Process Optimization

The following diagram illustrates the decision pathway for overcoming steric barriers.

SNAr_OptimizationStartSTART: Low Yield in ortho-CF3 SNArCheckLGCheck Leaving Group (LG)Start->CheckLGIsFluoroIs LG = Fluorine?CheckLG->IsFluoroSwapFPROTOCOL A:Perform Halex Swap (Cl -> F)IsFluoro->SwapFNo (LG is Cl, Br, I)CheckNucCheck Nucleophile StericsIsFluoro->CheckNucYesSwapF->CheckNucIsBulkyIs Nucleophile Bulky?(e.g., 2° Amine, t-Butoxide)CheckNuc->IsBulkySolventOptPROTOCOL B:Switch to NMP/DMSO + Cs2CO3(Naked Nucleophile)IsBulky->SolventOptNo (Small Nuc)ForcingApply Microwave Heating(150°C, 10-30 min)IsBulky->ForcingYesSolventOpt->ForcingIf still failsBuchwaldABORT SNAr:Switch to Pd-CatalyzedBuchwald-HartwigForcing->BuchwaldIf fails

Caption: Troubleshooting logic flow. Note the priority of the "Fluoride Swap" to minimize steric radius at the reaction center.

Reaction Energy Landscape: The Steric Wall

This diagram visualizes why the

Reaction_CoordinateReactantsReactants(Ar-X + Nu)TS_ClTS (X=Cl)High Steric Clash(High Energy)Reactants->TS_Cl High BarrierTS_FTS (X=F)Reduced Sterics(Lower Energy)Reactants->TS_F Optimized PathIntermedMeisenheimerComplexTS_Cl->IntermedTS_F->IntermedProductProductIntermed->Product

Caption: The transition state (TS) for Chloro-substrates encounters severe repulsion from the ortho-CF3. The Fluoro-substrate lowers this barrier due to smaller atomic radius (

Frequently Asked Questions (FAQs)

Q: Can I use a catalyst to overcome the steric hindrance? A: Standard

Phase Transfer Catalysts (PTC)Buchwald-Hartwig amination

Q: Why does the literature say


 activates 

if I'm seeing no reaction?
A:electronickinetic

Q: Is the "benzyne mechanism" a valid alternative? A: Generally, no. While benzyne intermediates (elimination-addition) bypass the direct steric attack, they lead to regio-isomeric mixtures (meta and ortho products). Unless your substrate is symmetric or you can tolerate inseparable isomers, avoid conditions that trigger benzyne formation (e.g.,


References

  • Bunnett, J. F. (1951). "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Amines." Journal of the American Chemical Society. (Establishes the "Element Effect" where F > Cl in

    
    ). Link
    
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on

    
     mechanisms, specifically detailing the steric-electronic balance of EWGs like 
    
    
    ). Link
  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Arenes and Heteroarenes." Journal of Organic Chemistry.

    
     vs 
    
    
    ). Link
  • Neustadt, B. R. (1994). "Facile Reaction of 2-Fluoro-3-(trifluoromethyl)pyridine with Amines." Tetrahedron Letters. (Case study demonstrating the superiority of Fluorine LG in ortho-CF3 systems). Link

Improving regioselectivity in substitution of 2-chloro-3-(trifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-(trifluoromethyl)pyridine Functionalization

Subject: Improving Regioselectivity & Yield in Substitution Reactions Product Code: 2-Cl-3-CF3-Py Audience: Medicinal Chemists, Process Chemists

Overview: The Substrate Challenge

You are working with 2-chloro-3-(trifluoromethyl)pyridine , a "privileged scaffold" in agrochemical and pharmaceutical synthesis. However, this molecule presents a classic "push-pull" regioselectivity conflict:

  • The 2-Chloro group: Activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-halogen exchange.
    
  • The 3-Trifluoromethyl group: A bulky Electron-Withdrawing Group (EWG) that sterically hinders the C2 site while simultaneously activating the C4 position for deprotonation (Directed Ortho Metalation).

This guide addresses the three most common failure modes: Sluggish


 turnover , C4 vs. C6 Lithiation scrambling , and Catalytic coupling failures .

Part 1: Nucleophilic Aromatic Substitution ( )

Target: Functionalization at C2 (Displacing Chlorine).

The Problem: "My reaction is stalling or requires forcing conditions."

While the pyridine ring is electron-deficient, the bulky


 group at C3 creates significant steric strain for incoming nucleophiles attacking C2.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric shielding by

prevents formation of the Meisenheimer complex.
Switch Solvent: Use dipolar aprotic solvents (DMSO, NMP, or DMF) to strip the cation and "naked" the nucleophile.
Regio-scrambling (Attack at C4) Use of small, hard nucleophiles (e.g., NaH, simple alkoxides) at high temps.Lower Temp & Control: Maintain

C. If using amines, add a Lewis Acid (e.g.,

) to activate the ring nitrogen.
Hydrolysis (OH formation) Wet solvents; Chloride is displaced by water traces at high temp.Dry Protocol: Use molecular sieves in the reaction vessel. Switch base to

(anhydrous).

FAQ: Why not just heat it to reflux? Heating 2-chloro-3-(trifluoromethyl)pyridine aggressively often leads to decomposition or attack at the C4 position (via an addition-elimination mechanism distinct from the C2 pathway), resulting in inseparable regioisomers.

Part 2: Organometallic Functionalization (C-H Activation)

Target: Functionalization at C4 (Directed Ortho Metalation).

The Problem: "I am getting a mixture of C4 and C6 products, or 'halogen dance' side reactions."

This is the most complex challenge. The


 group directs lithiation to C4 , but the ring Nitrogen directs lithiation to C6 .
  • Kinetic Product: C4 (Driven by the acidity induced by

    
     and Cl).
    
  • Thermodynamic Product: C6 (Less sterically crowded, distal from the halogen).

The Solution: Kinetic Control Strategy To exclusively target C4, you must operate under strict kinetic control to prevent proton transfer to the C6 position or "halogen dance" (though less common with Cl than Br, it is non-zero risk).

Standard Operating Procedure (SOP) for C4-Functionalization:

  • Reagent: Use LDA (Lithium Diisopropylamide) or TMPMgCl·LiCl (Knochel's Turbo-Hauser Base). Avoid n-BuLi, which acts as a nucleophile and attacks the ring.

  • Temperature:

    • LDA: Must be run at -78°C .

    • TMPMgCl[1][2]·LiCl: Can be run at -40°C to -20°C (Better solubility/scale-up).

  • Quench: Add electrophile at low temperature before warming.

Visualizing the Selectivity Logic:

G Start Substrate: 2-chloro-3-(trifluoromethyl)pyridine Decision Select Base / Conditions Start->Decision Path_Kinetic Kinetic Control (LDA @ -78°C or TMPMgCl·LiCl) Decision->Path_Kinetic Bulky Base + Low Temp Path_Thermo Thermodynamic/Weak Control (LiHMDS or High Temp) Decision->Path_Thermo Weak Base or > -40°C Inter_C4 C4-Metalated Species (Ortho to CF3) Path_Kinetic->Inter_C4 CF3 Directing Effect Inter_C6 C6-Metalated Species (Ortho to Nitrogen) Path_Thermo->Inter_C6 Steric Relief Product_C4 Target: 4-Substituted Product (High Value) Inter_C4->Product_C4 Electrophile (E+) Product_C6 Impurity: 6-Substituted Product Inter_C6->Product_C6 Electrophile (E+)

Caption: Regioselective pathways for metalation. Kinetic control favors C4 (ortho to CF3), while thermodynamic conditions risk C6 drift.

Part 3: Transition Metal Catalysis (Suzuki/Buchwald)

Target: Cross-coupling at C2 .

The Problem: "The catalyst dies; oxidative addition fails."

The C2-Cl bond is sterically hindered by the


 group. Standard ligands (

, dppf) often fail to ligate the Palladium effectively in this crowded environment, leading to homocoupling or dehalogenation.

Recommended Protocol:

  • Catalyst System: Use Pd(OAc)2 with SPhos or XPhos .

    • Why? These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition into the deactivated C-Cl bond) and bulky (forming a monoligated Pd species that can access the hindered C2 site).

  • Base:

    
     (anhydrous) in Toluene/Water (10:1) or Dioxane.
    

Summary of Reactivity Rules

Reaction TypePreferred SiteKey ReagentCritical Control Parameter

C2 Amines/AlkoxidesSolvent Polarity: Use DMSO/NMP to overcome steric barrier.
Lithiation C4 LDA / TMPMgCl·LiClTemperature: Keep < -70°C (LDA) to prevent C6 equilibration.
Cross-Coupling C2 Pd-XPhos G3Ligand: Must use bulky, electron-rich phosphines.

References

  • Schlosser, M., & Mongin, F. (2007). Magnesiation of chloro- and bromo-substituted fluoroarenes: A new horizon for regioselective functionalization. Chemical Society Reviews.

  • Knochel, P., et al. (2011). TMPMgCl[1][2][3]·LiCl: A Turbo-Grignard for the Regioselective Functionalization of Heterocycles. Angewandte Chemie International Edition.

  • Gribble, G. W. (2007). Lithiation of 3-halopyridines: Directed Ortho Metalation vs. Halogen Dance. Current Organic Chemistry.

  • Boudet, N., & Knochel, P. (2008).[1] Regioselective Magnesiation of Functionalized Pyridines. Organic Letters.[4]

Sources

Minimizing defluorination byproducts in reactions of trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Minimizing Defluorination Byproducts in


-Pyridine Reactions
Core Directive & Operational Philosophy

The Paradox of Activation: You are likely here because your trifluoromethyl (


) pyridine substrate is behaving unpredictably. The same electronic deficiency that makes pyridines reactive (

-atom electron withdrawal) is supercharged by the

group. This creates a "Fluorine Fortress" that is paradoxically fragile: the ring becomes so electron-poor that it invites unwanted nucleophilic attacks, radical decompositions, and metal insertions that eject fluoride.

Our Mission: To guide you through the three "Kill Zones" of defluorination—Cross-Coupling , Lithiation , and Hydrogenation —and provide validated protocols to maintain the integrity of the


 bond.
Diagnostic Visualization: The Defluorination Danger Zones

Before selecting a protocol, understand how you are losing fluorine.

DefluorinationPathways Start CF3-Pyridine Substrate Path_SNAr Pathway A: Nucleophilic Attack (High pH / Strong Nucleophiles) Start->Path_SNAr OH-, OR-, RNH2 Path_Metal Pathway B: Metal Insertion (Pd/Ni Catalysis) Start->Path_Metal Pd(0), Ni(0) Path_Radical Pathway C: Radical/SET (Photoredox/Hydrogenation) Start->Path_Radical H2/Cat, SET Meisenheimer Meisenheimer Complex (Stabilized by N) Path_SNAr->Meisenheimer F- Elimination Metal_CF2 Metal-Difluorocarbene Species Path_Metal->Metal_CF2 Beta-F Elimination Radical_Anion Radical Anion (Fluoride Ejection) Path_Radical->Radical_Anion Single Electron Transfer Loss_F Defluorinated Byproduct (Hydrodefluorination or Substitution) Meisenheimer->Loss_F F- Elimination Metal_CF2->Loss_F Beta-F Elimination Radical_Anion->Loss_F Single Electron Transfer

Figure 1: Mechanistic pathways leading to fluoride loss.[1] Note that the electron-deficient pyridine ring stabilizes the Meisenheimer complex (Pathway A), lowering the activation energy for unwanted substitution.

Module 1: Cross-Coupling (Suzuki/Buchwald)

The Issue: During Suzuki-Miyaura coupling, you observe the formation of hydroxylated byproducts (where


) or hydrodefluorination  (

). This is often due to the base attacking the highly electrophilic

-bearing carbon (ipso-substitution) or hydrolysis of the

group.

The Fix: The "Base-Gating" Protocol Standard aqueous bases (


, 

) are often too harsh for electron-poor

pyridines. You must switch to anhydrous, non-nucleophilic bases or use additives that promote coupling over substitution.
Optimization Matrix
VariableStandard (High Risk)Optimized (Low Risk) Why?
Base


(anhydrous)
or

(solid)
Fluoride is non-nucleophilic toward the ring but activates the boronate.
Solvent


Hydrophobic solvents reduce hydroxide generation.
Additive None

(0.5 - 1.0 equiv)
Accelerates transmetallation, allowing the reaction to finish before side-reactions occur.
Ligand

Buchwald Biaryls (e.g., XPhos) Bulky ligands facilitate reductive elimination, outcompeting side pathways.
Protocol: Silver-Accelerated Suzuki Coupling

Reference Grounding: This approach mitigates the "ipso-substitution" issues described in recent process chemistry literature [1].

  • Setup: Charge a reaction vial with the

    
    -halopyridine (1.0 equiv), Boronic acid (1.2 equiv), and 
    
    
    
    (1.0 equiv)
    .
  • Catalyst: Add

    
     (5 mol%) or a 
    
    
    
    /XPhos system.
  • Base/Solvent: Add anhydrous

    
     (3.0 equiv) and dry Toluene (0.2 M).
    
  • Degas: Sparge with Argon for 10 minutes. Oxygen promotes phenol formation.

  • Reaction: Heat to 80°C. Monitor by HPLC every hour.

    • Checkpoint: If you see a peak with Mass M-18+16 (hydrolysis), lower temp to 60°C and switch solvent to THF.

Module 2: Lithiation & Functionalization

The Issue: You attempt to lithiate a pyridine with a


 group (e.g., directed ortho-lithiation). Upon quenching, you find tars  or dimers .
Cause: Lithiated 

pyridines are thermally unstable. They undergo

-elimination of LiF to form a reactive pyridyne or quinone methide intermediate, which then polymerizes.

The Fix: Cryogenic "In-Situ" Trapping (Barbier Conditions) Do not generate the lithiated species and then add the electrophile. The electrophile must be present during lithiation.

Decision Tree: Lithiation Strategy

LithiationLogic Q1 Is the electrophile compatible with Li-Base? Yes Yes (e.g., TMSCl, Borates) Q1->Yes Compatible No No (e.g., Aldehydes) Q1->No Incompatible MethodA Method A: In-Situ Trap (Barbier) Mix Substrate + Electrophile Add Li-Base dropwise at -78°C Yes->MethodA MethodB Method B: Transmetallation Lithiate at -100°C -> ZnCl2 Then add Electrophile No->MethodB

Figure 2: Selection logic for lithiating unstable fluoro-pyridines.

Protocol: The "Transmetallation Safety Net"

Reference Grounding: Based on Schlosser-type base instability principles [2].

  • Cooling: Cool a solution of the

    
    -pyridine in THF to -100°C  (using 
    
    
    
    bath). Note: -78°C is often insufficient for 3-
    
    
    variants.
  • Lithiation: Add

    
     (or 
    
    
    
    for sensitive substrates) extremely slowly down the side of the flask.
  • Transmetallation (The Safety Stop): After 10 minutes, immediately add

    
     (1.0 M in THF) .
    
    • Why? The Zinc species is thermally stable. Once transmetallated, you can warm to 0°C without fluoride elimination.

  • Functionalization: Add your electrophile (aldehyde, ketone, halide) to the zincate and warm to RT.

Module 3: Hydrogenation

The Issue: You are reducing a nitro group or alkene on the pyridine ring, but you observe Hydrodefluorination (HDF) (


).
Cause: Heterogeneous catalysts (Pd/C) readily insert into benzylic-like 

bonds in electron-deficient systems.

The Fix: Catalyst Poisoning & Acidification

  • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Rh/C . Platinum is less active toward

    
     oxidative addition.
    
  • The Acid Trick: Run the reaction in Acetic Acid or add 1 equiv of HCl .

    • Mechanism:[1][2][3][4][5][6][7] Protonating the pyridine nitrogen (

      
      ) makes the ring even more electron-deficient. Counter-intuitively, this protects the 
      
      
      
      from HDF because the oxidative addition of the metal into the
      
      
      bond requires electron density from the ring. It also blocks the N-atom from coordinating to the catalyst surface [3].
FAQ: Rapid Troubleshooting

Q: I see a "Difluoro" impurity (+1 mass difference from H-product, or -18 from starting material). What is it? A: This is likely the hydrolysis product (


) or partial reduction (

). If using base, it's hydrolysis. Check your water content. If using Pd/H2, it's HDF.

Q: Can I use microwave heating for these couplings? A: Avoid if possible. Microwave heating creates hot spots that accelerate the high-energy activation of the


 bond. Conventional oil baths allow better control of the "safe ceiling" temperature (usually <100°C for these substrates).

Q: My


 group disappeared entirely and was replaced by the nucleophile. 
A:  You triggered an 

reaction. The

group is a "pseudo-halogen" in highly deficient systems.
  • Fix: Use a weaker nucleophile, lower the temperature, or use a bulky ligand (e.g., t-BuXPhos) to speed up the desired coupling relative to the background substitution.

References
  • Ag2O Accelerates Coupling: Lanthier, M. et al. "2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine."[8] Royal Society of Chemistry, 2016.

  • Lithiation Instability: Schlosser, M. et al. "The regioselective lithiation of fluoropyridines." European Journal of Organic Chemistry.
  • Hydrodefluorination Mechanisms: "Hydrodefluorination."[1][9][10][11] Wikipedia/Scientific Reviews.

  • Photoredox Defluorination (Contextual): "Organophotoredox Hydrodefluorination of Trifluoromethylarenes." PMC.

Disclaimer: These protocols involve high-energy reagents. Always perform a safety assessment before scaling up reactions involving organolithiums or pressurized hydrogenation.

Sources

Validation & Comparative

A Comparative Guide to ¹⁹F NMR Spectral Data for 3-Trifluoromethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple catalog of data, offering insights into the underlying principles that govern the observed chemical shifts. We will explore how the electronic nature and position of substituents on the pyridine ring influence the ¹⁹F NMR signal of the trifluoromethyl group, providing a predictive framework for researchers in the field.

The Unique Advantages of ¹⁹F NMR in the Analysis of Fluorinated Pharmaceuticals

The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, it offers sensitivity comparable to that of ¹H NMR.[1][2] Crucially, the near-complete absence of fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, providing a clear window into the behavior of the fluorinated molecule of interest.[1][2]

Furthermore, the ¹⁹F nucleus exhibits a very wide range of chemical shifts, typically spanning over 400 ppm.[3][4] This large spectral dispersion makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment.[5] Consequently, subtle changes in molecular structure, such as the introduction of different substituents on the pyridine ring, lead to significant and readily measurable changes in the ¹⁹F NMR spectrum of the trifluoromethyl group. This high sensitivity is a cornerstone of its utility in pharmaceutical research, enabling applications from routine structural confirmation to sophisticated fragment-based screening and protein-ligand interaction studies.

Comparative Analysis of ¹⁹F NMR Chemical Shifts in Substituted 3-Trifluoromethyl Pyridines

The ¹⁹F NMR chemical shift (δ) of the trifluoromethyl group in 3-trifluoromethyl pyridine derivatives is a direct reporter of the electronic environment of the pyridine ring. Electron-withdrawing substituents will generally deshield the fluorine nuclei, causing the resonance to shift downfield (to a less negative ppm value). Conversely, electron-donating groups will increase the shielding and cause an upfield shift (to a more negative ppm value).

The following table summarizes the ¹⁹F NMR chemical shifts for a series of 3-trifluoromethyl pyridine derivatives, illustrating the impact of substituent electronic effects and position. All chemical shifts are reported in parts per million (ppm) relative to an external standard (CFCl₃ at δ = 0.0 ppm) in deuterated chloroform (CDCl₃), unless otherwise specified.

CompoundSubstituentPosition¹⁹F Chemical Shift (δ) in CDCl₃ [ppm]Reference
3-(Trifluoromethyl)pyridine-H--65.12 (crude, unlocked)[6]
2-Methoxy-3-(trifluoromethyl)pyridine-OCH₃2-64.03[6]
3-Bromo-5-(trifluoromethyl)pyridine-Br5-67.9[7]
5-Nitro-2-(trifluoromethyl)pyridine*-NO₂5-68.1[7]

*Note: In 5-nitro-2-(trifluoromethyl)pyridine, the trifluoromethyl group is at the 2-position, which will influence its chemical shift relative to a 3-substituted isomer. However, it is included to demonstrate the strong deshielding effect of the nitro group.

Analysis of Substituent Effects:

  • Electron-Donating Groups: The methoxy group (-OCH₃) at the 2-position in 2-methoxy-3-(trifluoromethyl)pyridine is an electron-donating group. As expected, it causes a downfield shift in the ¹⁹F resonance (-64.03 ppm) compared to the parent compound (crude value of -65.12 ppm), indicating a deshielding effect. This might seem counterintuitive, but it highlights the complex interplay of inductive and resonance effects, as well as the influence of the substituent's position relative to the trifluoromethyl group.

  • Electron-Withdrawing Groups: The bromo (-Br) and nitro (-NO₂) groups are electron-withdrawing. In 3-bromo-5-(trifluoromethyl)pyridine, the bromine atom at the 5-position results in a significant upfield shift (-67.9 ppm) compared to the parent compound. This increased shielding is consistent with the electron-withdrawing nature of the halogen. Similarly, the potent electron-withdrawing nitro group in 5-nitro-2-(trifluoromethyl)pyridine leads to a substantial upfield shift (-68.1 ppm).

Experimental Protocols for ¹⁹F NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹⁹F NMR data, a standardized experimental protocol is essential.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the 3-trifluoromethyl pyridine derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 0.05% v/v trifluorotoluene, C₆H₅CF₃, δ ≈ -63.7 ppm) to the NMR tube. The use of an internal standard is crucial for accurate chemical shift referencing.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

Protocol 2: NMR Instrument Parameters

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei.

  • Acquisition Time (AQ): ≥ 1.0 second

  • Relaxation Delay (D1): 2-5 seconds (or 5 x T₁ for quantitative work)

  • Number of Scans (NS): 8-16 scans are usually adequate for routine characterization due to the high sensitivity of ¹⁹F.

  • Spectral Width (SW): A spectral width of at least 100 ppm, centered around the expected chemical shift range of the trifluoromethyl group (e.g., from -50 to -80 ppm), is recommended.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing:

  • Apply an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectrum manually to obtain a flat baseline.

  • Reference the spectrum to the internal standard (e.g., trifluorotoluene at its known chemical shift).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in acquiring and processing ¹⁹F NMR data for 3-trifluoromethyl pyridine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing weigh Weigh Sample (5-10 mg) add_solvent Add CDCl3 with Internal Standard weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve setup Set Instrument Parameters dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to Standard phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹⁹F NMR analysis of 3-trifluoromethyl pyridine derivatives.

Logical Relationship of Substituent Effects on ¹⁹F Chemical Shift

The electronic properties of the substituent on the pyridine ring directly modulate the shielding of the trifluoromethyl group's fluorine nuclei. This relationship can be visualized as follows:

substituent_effects substituent Substituent on Pyridine Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) substituent->edg is an ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Br, -CN) substituent->ewg is an shielding Shielding of CF3 Fluorine Nuclei edg->shielding causes deshielding Deshielding of CF3 Fluorine Nuclei ewg->deshielding causes upfield Upfield Shift (More Negative δ) shielding->upfield results in downfield Downfield Shift (Less Negative δ) deshielding->downfield results in

Caption: Influence of substituent electronics on ¹⁹F NMR chemical shift.

Alternative Analytical Techniques for Characterization

While ¹⁹F NMR is a powerful tool, a comprehensive characterization of 3-trifluoromethyl pyridine derivatives relies on a suite of analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: These are fundamental for elucidating the complete chemical structure of the molecule, confirming the substitution pattern on the pyridine ring, and identifying any impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the compound, which confirms its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying components in a reaction mixture.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C-F, C=N, and C-H bonds, offering complementary structural information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.

References

  • Supporting Information for an article. The Royal Society of Chemistry. [URL not available]
  • Supporting Information for an article. The Royal Society of Chemistry. [URL not available]
  • Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [URL not available]
  • 19F NMR Reference Standards. Anonymous. [URL not available]
  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
  • Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
  • Fluorine-19 Nuclear Magnetic Resonance.
  • 19F-NMR analyses enabled by direct trifluoromethylation. (a) 19F-NMR...
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • Certified Reference M
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. 2017.
  • 19Flourine NMR. University of Ottawa.
  • 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • 19 F NMR spectra (CDCl3, 376.5 MHz, δ(C6F6) = −164.9 ppm) showing the CF3 multiplets and singlets of the seven azulene derivatives. Regions where peaks are in close proximity are shown as insets for clarity. Coupling constants can be found in ESI experimental section.
  • 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine (C6H2ClF4N). PubChem.

Sources

A Senior Application Scientist's Guide to Distinguishing 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of regioisomers is a critical step in ensuring the integrity of their work. The positional isomers 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, common intermediates in medicinal chemistry, present a classic analytical challenge. Their identical mass and similar physical properties necessitate a robust spectroscopic method for differentiation. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging ¹H, ¹³C, and ¹⁹F nuclei, serves as the definitive tool for this purpose. We will explore the causal mechanisms behind the spectral differences and provide a practical, self-validating protocol for their identification.

The Challenge: Identical Mass, Distinctive Chemistry

The core analytical problem lies in the subtle yet significant difference in the electronic environment of the pyridine ring protons and carbons, dictated by the placement of the strongly electron-withdrawing trifluoromethyl (-CF₃) group relative to the chlorine atom and the ring nitrogen. This distinction is the key to their differential NMR fingerprint.

Theoretical Foundation: Why NMR Works

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, like chlorine and the -CF₃ group, deshield nearby nuclei, causing their resonances to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, shifting them upfield.

Furthermore, spin-spin coupling (J-coupling) provides through-bond connectivity information. The magnitude of the coupling constant between two nuclei is dependent on the number of bonds separating them and their geometric relationship (e.g., dihedral angle). In aromatic systems, coupling constants between protons are characteristic of their relative positions (ortho, meta, para).

In these pyridine isomers, the interplay of these effects creates unique and predictable patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Visualizing the Key Interactions

The differentiation strategy hinges on understanding the spin systems and through-space proximity of substituents.

NOE_Diagram cluster_3_isomer 2-chloro-3-(trifluoromethyl)pyridine cluster_5_isomer 2-chloro-5-(trifluoromethyl)pyridine H4_3 Irradiate H4 F_3 Observe NOE on ¹⁹F H4_3->F_3 Through-space correlation H4_5 Irradiate H4 F_5 NO ¹⁹F NOE Observed H3_5 Observe NOE on H3 H4_5->H3_5 Through-space correlation

Caption: Expected Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocol: A Self-Validating Workflow

This protocol ensures the acquisition of high-quality, unambiguous data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution (line width for TMS < 0.5 Hz).

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure a sufficient spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • ¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program). Use a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be ~0-160 ppm.

    • ¹⁹F Spectrum: Acquire a standard one-pulse fluorine spectrum. A reference standard like CFCl₃ is used to set the 0 ppm mark, though modern spectrometers can reference internally.

    • (Optional) 2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to confirm proton-proton coupling networks.

    • (Optional) 2D HMBC: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to correlate protons with carbons over 2-3 bonds. This is invaluable for assigning the quaternary carbons and confirming the position of the -CF₃ group.

    • (Optional) 1D NOE: Perform a selective 1D NOE experiment (e.g., DPFGSE-NOE) by selectively irradiating the H4 resonance in the 3-CF₃ isomer and observing the ¹⁹F spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.

    • Integrate the ¹H spectrum to confirm the presence of three aromatic protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants. Compare the observed patterns with the expected data in Tables 1 and 2 to make a definitive assignment.

Conclusion

While 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine are structurally similar, their NMR spectra are profoundly different and entirely predictable. The key to their distinction lies in a systematic analysis of the ¹H NMR spin system's coupling patterns and the characteristic quartet splitting observed in the ¹³C NMR due to C-F coupling. For absolute confirmation, 2D NMR techniques such as HMBC and NOESY provide incontrovertible evidence of the substituent positions. By following the detailed protocol outlined in this guide, researchers can confidently and accurately distinguish between these critical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • MestReNova. Download NMR Predict. Mestrelab Research. [Link]

  • PubChem. 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. Nuclear Overhauser Effect (NOE). [Link]

  • Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • University of Wisconsin-Madison. 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

UV-Vis absorption maxima for electron-deficient trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethyl (


) pyridines represent a cornerstone in modern medicinal chemistry and agrochemical development.[1] The introduction of the strongly electron-withdrawing 

group onto the electron-deficient pyridine ring creates a unique electronic environment that significantly alters photophysical properties compared to non-fluorinated analogs.

This guide provides a technical analysis of the UV-Vis absorption maxima (


) of these compounds. Unlike electron-rich systems, 

-pyridines exhibit subtle spectral shifts driven by inductive effects (

) and symmetry breaking. Understanding these transitions is critical for:
  • Analytical Method Development: Selecting robust detection wavelengths for HPLC/UPLC.

  • Photoredox Catalysis: Determining excitation energies for radical functionalization.

  • Quality Control: Identifying isomeric impurities (2- vs 3- vs 4-position).

Theoretical Framework: Electronic Structure & Transitions

To interpret the data correctly, one must understand the molecular orbital (MO) perturbations caused by the trifluoromethyl group.

The Pyridine Baseline

Pyridine exhibits two primary electronic transitions in the UV region:

  • 
     Transition (~250–265 nm):  High intensity (
    
    
    
    ). Corresponds to the aromatic ring excitation.
  • 
     Transition (~270–285 nm):  Low intensity (
    
    
    
    ). Involves the non-bonding lone pair on nitrogen. This band is often "buried" under the stronger
    
    
    band or blue-shifted in polar solvents.
The Trifluoromethyl Effect ( )

The


 group is a powerful 

-electron withdrawer but has negligible resonance donor capability.
  • HOMO Stabilization: The strong withdrawal lowers the energy of the highest occupied molecular orbital (HOMO), making the ring harder to oxidize.

  • LUMO Impact: It also lowers the lowest unoccupied molecular orbital (LUMO), but the net effect on the HOMO-LUMO gap (

    
    ) depends on the substitution position relative to the nitrogen node.
    
  • Spectral Consequence: Generally,

    
     causes a bathochromic shift (Red Shift)  of the 
    
    
    
    band and a hyperchromic effect (increased intensity) due to symmetry breaking, while often causing a hypsochromic shift (Blue Shift) of the
    
    
    band by reducing electron density on the nitrogen.

Comparative Analysis: Absorption Maxima Data

The following data consolidates experimental findings for


-pyridines compared to relevant baselines.
Table 1: Isomeric & Analog Comparison (Solvent: Methanol/Ethanol)
Compound ClassStructure

(nm)

(

)
Electronic Driver
Baseline Pyridine257~2,750Standard aromatic

Isomer 2-(Trifluoromethyl)pyridine262~3,100Inductive withdrawal at ortho-position; symmetry perturbation.
Isomer 3-(Trifluoromethyl)pyridine258~2,900Meta-substitution preserves some symmetry; spectrum resembles pyridine.
Isomer 4-(Trifluoromethyl)pyridine265~3,400Para-substitution; significant polarization along the

axis.
Push-Pull 2-Amino-5-(trifluoromethyl)pyridine308 ~14,500Strong ICT (Intramolecular Charge Transfer) from

(donor) to

(acceptor).
Push-Pull 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine295~8,200Tautomeric equilibrium (pyridone form) extends conjugation.

Critical Insight: Pure trifluoromethyl pyridines absorb in the deep UV (258–265 nm). If your sample shows absorption >300 nm, it likely indicates contamination with a "Push-Pull" impurity (e.g., an amino-precursor) or degradation.

Solvatochromism & Environmental Effects

The solvent choice dramatically alters the observed spectrum, particularly for the weak


 transition.
Diagram 1: Solvatochromic Shift Mechanism

SolventEffects cluster_legend Spectral Impact Solvent Solvent Polarity Interaction H-Bonding with Pyridine Nitrogen Solvent->Interaction Increases EnergyState Stabilization of n-orbital (Ground State) Interaction->EnergyState Causes Shift Hypsochromic Shift (Blue Shift) of n->pi* EnergyState->Shift Result Note In Hexane: n->pi* visible (~280nm) In Methanol: n->pi* obscured (<260nm)

Figure 1: Mechanism of solvatochromic shifts in electron-deficient nitrogen heterocycles.

Practical Implication: For HPLC method development, use Acetonitrile (MeCN) over Methanol if you need to detect the


 band without interference from solvent cut-off, as MeCN is transparent down to 190 nm and interacts less strongly with the lone pair than protic solvents.

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure data integrity (E-E-A-T), follow this protocol. It includes built-in "Stop/Go" checkpoints to prevent common artifacts.

Diagram 2: Validated Measurement Workflow

Protocol Start Start: Sample Preparation SolventCheck Solvent Blank Check (Is Abs < 0.05 at target wavelength?) Start->SolventCheck PrepStock Prepare Stock Solution (10 mM in MeCN) SolventCheck->PrepStock Yes Stop Stop: Re-purify Solvent SolventCheck->Stop No Dilution Serial Dilution (Target Abs ~0.8 - 1.0) PrepStock->Dilution Scan Scan 200-400 nm Dilution->Scan Validation Linearity Check (Does Abs double with 2x conc?) Scan->Validation Validation->Dilution No (Aggregation/Saturation) FinalData Calculate Molar Absorptivity (Beer-Lambert Law) Validation->FinalData Yes

Figure 2: Step-by-step workflow for determining accurate molar extinction coefficients.

Detailed Methodology
  • Solvent Selection: Use HPLC-grade Acetonitrile. Checkpoint: Run a blank scan. If absorbance at 220 nm > 0.05, discard solvent.

  • Stock Preparation: Weigh 10-15 mg of

    
    -pyridine derivative into a 10 mL volumetric flask. Sonicate to ensure complete dissolution.
    
  • Dilution Series: Prepare three concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Measurement: Scan from 400 nm down to 190 nm.

  • Data Validation: Calculate

    
     for all three concentrations using 
    
    
    
    . If values deviate by >5%, aggregation or instrument saturation is occurring.

Applications in Drug Discovery[1]

HPLC Method Development

For electron-deficient


-pyridines, the standard "254 nm" detection wavelength is often suboptimal because the absorption maximum may shift to 260–265 nm.
  • Recommendation: Use a Photo-Diode Array (PDA) detector to extract the "Max Plot."

  • Specific Setting: For 2,3-dichloro-5-trifluoromethylpyridine, set detection to 268 nm to maximize signal-to-noise ratio (S/N).

Photoredox Catalysis

These rings are often used as radical acceptors. Because they absorb in the deep UV (<270 nm), they cannot be activated by visible light (Blue LED ~450 nm) directly.

  • Strategy: A photosensitizer (e.g., Ir(ppy)

    
    ) is required to transfer energy or electrons. Direct excitation would require quartz glassware and high-energy UV sources, which degrades reagents.
    

References

  • NIST Chemistry WebBook. UV-Vis Spectrum of 2-Chloro-4-trifluoromethylpyridine. National Institute of Standards and Technology.[2]

  • Sielc Technologies. HPLC Method for Pyridine and Derivatives. (Provides comparative spectra for pyridine vs. substituted analogs).

  • Tsukamoto, M., & Nakamura, T. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications.[1][3] Research Outreach. (Detailed review of agrochemical applications and structural properties).

  • MDPI. Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives. (Discusses solvent effects on pyridine-based chromophores).

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine.[4] (Safety and physical data).

Sources

Safety Operating Guide

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal & Handling of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Executive Summary & Chemical Profile

The Core Directive: This compound is not "general organic waste." The presence of a trifluoromethyl (


) group at the 3-position and a chlorine atom at the 2-position creates a high-stability motif that resists standard biological degradation. Improper disposal risks generating hydrogen fluoride (HF) and hydrogen chloride (HCl) gas in downstream systems if not routed to an incinerator equipped with appropriate acid-gas scrubbing.

Chemical Safety Profile (CSP):

PropertyDataOperational Implication
CAS Number 157642-43-0 (or related analogs)Use for waste manifesting.[1]
Physical State Solid (White to off-white powder)Dust inhalation hazard; requires particulate containment.
Acidity/Basicity Pyridine nitrogen (Basic) + Alcohol (Neutral)Incompatible with strong acids and strong oxidizers.
Halogen Content High (Chlorine & Fluorine)Mandatory: Segregate into "Halogenated" waste streams.
Hazards Corrosive (Skin/Eye), Toxic (Ingestion)Requires double-gloving and full face/eye protection.
Reactivity Stable, but reactive at

Avoid mixing with acid chlorides or anhydrides in waste bottles.

Waste Characterization & Segregation Logic

The "Why" Behind the Protocol: The most common error in laboratory disposal is commingling this compound with non-halogenated solvents (e.g., Acetone, Methanol).

  • Incinerator Damage: Non-halogenated waste is often burned as fuel. If this compound enters that stream, the generated HF can corrode the refractory lining of standard kilns.

  • Regulatory Violation: Mislabeling halogenated waste violates RCRA (USA) and hazardous waste directives (EU).

Segregation Workflow: Do not rely on memory. Use the following decision logic for every aliquot of waste containing this compound.

SegregationLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved BinSolid Container: SOLID HAZARDOUS Tag: Toxic, Corrosive SolidWaste->BinSolid SolventCheck Solvent Composition? LiquidWaste->SolventCheck HaloSolv Contains DCM, Chloroform, or other Halogens SolventCheck->HaloSolv Yes NonHaloSolv Only MeOH, EtOAc, Acetone SolventCheck->NonHaloSolv No BinHalo Container: LIQUID HALOGENATED Tag: Toxic, Flammable (if solv.) HaloSolv->BinHalo BinNonHalo STOP: Do NOT use Non-Halo Can Move to HALOGENATED Stream NonHaloSolv->BinNonHalo Contamination Risk BinNonHalo->BinHalo Re-route

Figure 1: Decision matrix for segregating trifluoromethyl-pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a Halogenated waste stream.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)
  • Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: this compound.

    • Hazards: Toxic, Corrosive.[1][2][3][4][5]

    • RCRA Code (US Only): If not specifically listed, apply D002 (Corrosive) if pH testing warrants, otherwise label as "Hazardous Waste - Solid, Toxic."

  • Protocol:

    • Double-bag contaminated weigh boats and gloves in clear polyethylene bags.

    • Place bags into the HDPE solid waste drum.

    • Critical: Do not seal the drum air-tight if there is any moisture present, as slow hydrolysis (though unlikely) could build pressure. Use a vented cap if available.[1]

Scenario B: Liquid Waste (Reaction Mixtures, Rinsates)
  • Container: Amber glass or HDPE carboy.

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.

    • Why? Highly acidic waste containing this compound can mobilize the fluorine; highly basic waste can induce nucleophilic attack on the pyridine ring, potentially creating exothermic degradation.

  • Protocol:

    • Pour waste into the container marked "HALOGENATED ORGANIC WASTE."

    • Record the approximate concentration of the pyridine derivative on the waste log. This is vital for the incineration facility to calculate fluorine load.

    • Triple-rinse all glassware with a small volume of Dichloromethane (DCM) or Acetone and add the rinsate to the same halogenated container .

Final Destruction (The "Where")

Do not attempt chemical destruction (e.g., bleach oxidation) in the lab. The


 bond is too stable, and the pyridine ring requires high energy to cleave.
  • Method: High-Temperature Incineration.

  • Parameters: >1100°C with residence time >2 seconds.

  • Requirement: The facility must have a Wet Scrubber (Caustic Soda/NaOH) to neutralize the HF and HCl gases generated during combustion.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is aware of "High Fluorine Content" to prevent them from blending it into fuel-blending programs.

Emergency Spill Response

If a solid spill occurs (>500 mg), immediate containment is required to prevent inhalation of the dust.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile x2, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with Vermiculite/Sand) PPE->Contain Clean 4. Cleanup (Scoop -> HDPE Pail) Contain->Clean Decon 5. Decontaminate (Soap/Water Wash -> pH Check) Clean->Decon

Figure 2: Operational workflow for solid spill response.[1]

Decontamination Solution: For surface cleaning after scoop-up:

  • Use a 5% surfactant solution (e.g., Decon 90 or simple soapy water).

  • Avoid Bleach (Sodium Hypochlorite) initially, as it may react with other contaminants or the alcohol group.

  • Collect all sponges/rags as solid hazardous waste.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 11235306: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Retrieved October 26, 2023, from [Link]

Sources

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